Technical Documentation Center

2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol
  • CAS: 108825-11-2

Core Science & Biosynthesis

Foundational

A Technical Guide to 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol, a heterocyclic compound of significant interest to the scientific community. The tetrahydroquinoline scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol, a heterocyclic compound of significant interest to the scientific community. The tetrahydroquinoline scaffold is a core structural motif in a wide array of natural products and synthetic pharmaceuticals, making its derivatives valuable building blocks in medicinal chemistry and drug discovery.[1][2] This document delineates the molecular identity, physicochemical properties, and analytical characterization of the title compound. Furthermore, it presents a representative synthetic protocol, discusses its potential applications as a pharmaceutical intermediate, and outlines essential safety and handling procedures. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking detailed technical information on this versatile molecule.

Molecular Identity and Physicochemical Properties

The fundamental characteristics of a compound dictate its behavior in both chemical and biological systems. This section details the structural and physicochemical properties of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol.

Chemical Structure

2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol is a bicyclic aromatic amine. Its structure consists of a benzene ring fused to a fully saturated piperidine ring, creating the tetrahydroquinoline core. A methyl group is substituted at the C2 position of the piperidine ring, and a hydroxyl (phenol) group is located at the C5 position of the aromatic ring.

Chemical structure of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol

Figure 1. 2D Chemical Structure of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol.

Key Identifiers

Precise identification is critical for regulatory compliance, literature searches, and procurement. The following table summarizes the key identifiers for this compound.

IdentifierValueSource
IUPAC Name 2-methyl-1,2,3,4-tetrahydroquinolin-5-olN/A
Molecular Formula C₁₀H₁₃NO[3]
CAS Number 108825-11-2[4]
InChI InChI=1S/C10H13NO/c1-7-5-6-8-9(11-7)3-2-4-10(8)12/h2-4,7,11-12H,5-6H2,1H3[3]
InChIKey RWIHAUCDTLMENH-UHFFFAOYSA-N[3]
Canonical SMILES CC1CCC2=C(N1)C=CC=C2O[3]
Molecular Weight and Composition

The molecular weight is a fundamental property for stoichiometric calculations in synthesis and for mass spectrometry analysis.

PropertyValueSource
Molar Mass 163.22 g/mol [5]
Monoisotopic Mass 163.09972 Da[3]
Predicted Physicochemical Properties

Computational models provide valuable estimates of a compound's behavior, aiding in the design of experiments for purification, formulation, and ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

PropertyPredicted ValueSource
XlogP 2.4[3]
Hydrogen Bond Donors 2N/A
Hydrogen Bond Acceptors 2N/A

Spectroscopic and Analytical Characterization

Disclaimer: Experimental spectroscopic data for 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol is not widely available in public databases. The following information is based on predictive models and analysis of closely related structural analogues to provide an authoritative expectation for researchers characterizing this specific molecule.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition. For this compound, Electrospray Ionization (ESI) is a suitable technique.

Expected Observations: In positive-ion mode ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be present, particularly if these salts are contaminants in the solvent or glassware. High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₀H₁₃NO with high accuracy.

The table below lists predicted mass-to-charge ratios (m/z) for common adducts.[3]

AdductPredicted m/z
[M+H]⁺ 164.10700
[M+Na]⁺ 186.08894
[M+K]⁺ 202.06288
[M+NH₄]⁺ 181.13354
[M-H]⁻ 162.09244
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

¹H NMR (Proton NMR): Based on the structure and data from analogues like 1,2,3,4-tetrahydroquinoline[6], the following proton signals are expected (in a solvent like CDCl₃ or DMSO-d₆):

  • Aromatic Protons (3H): Three signals in the aromatic region (~6.0-7.0 ppm), appearing as doublets or triplets, corresponding to the protons on the phenolic ring.

  • NH and OH Protons (2H): Two broad singlets that are exchangeable with D₂O. The chemical shift will be highly dependent on solvent and concentration.

  • Aliphatic Proton (1H): A multiplet for the proton at the C2 position, adjacent to the methyl group.

  • Aliphatic Protons (4H): Complex multiplets corresponding to the two CH₂ groups at the C3 and C4 positions.

  • Methyl Protons (3H): A doublet signal coupled to the C2 proton.

¹³C NMR (Carbon NMR): The spectrum should show 10 distinct carbon signals:

  • Aromatic Carbons (6C): Six signals in the aromatic region (~110-155 ppm), including two quaternary carbons (one bearing the -OH group and one at the ring junction) and four CH carbons.

  • Aliphatic Carbons (3C): Signals corresponding to the C2, C3, and C4 carbons of the saturated ring.

  • Methyl Carbon (1C): A single signal in the upfield region (~15-25 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

  • N-H Stretch: A moderate, sharp peak around 3300-3500 cm⁻¹, corresponding to the secondary amine.

  • C-H (Aromatic) Stretch: Signals appearing just above 3000 cm⁻¹.

  • C-H (Aliphatic) Stretch: Signals appearing just below 3000 cm⁻¹.

  • C=C (Aromatic) Stretch: Sharp peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region.

Synthesis and Purification

The synthesis of tetrahydroquinolines can often be achieved through the reduction of the corresponding quinoline precursor.[2] This approach is advantageous as it leverages well-established aromatic chemistry to build the initial scaffold, followed by a reliable reduction step.

Retrosynthetic Analysis

A logical retrosynthetic pathway involves the catalytic hydrogenation of the corresponding quinoline derivative, 2-methylquinolin-5-ol. This precursor can be synthesized through established methods for quinoline construction, such as the Skraup or Doebner-von Miller reaction.

G Target 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol Disconnect C=C Reduction (Catalytic Hydrogenation) Target->Disconnect Precursor 2-Methylquinolin-5-ol Disconnect->Precursor

A simplified retrosynthetic analysis for the target compound.
Representative Synthetic Protocol: Catalytic Hydrogenation

This protocol describes a general procedure for the reduction of a quinoline to a tetrahydroquinoline. Note: This is a representative protocol and may require optimization for this specific substrate.

Step 1: Reaction Setup

  • To a high-pressure reaction vessel (e.g., a Parr hydrogenator), add 2-methylquinolin-5-ol (1.0 eq).

  • Add a suitable solvent, such as ethanol or glacial acetic acid.[7] A typical concentration is 0.1-0.5 M.

  • Carefully add the catalyst, Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on carbon (10% Pd/C), at a loading of 5-10 mol%.[2]

Step 2: Hydrogenation

  • Seal the reaction vessel securely.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon) three times to remove all oxygen.

  • Pressurize the vessel with hydrogen gas (H₂) to the desired pressure (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction progress by observing hydrogen uptake and periodically analyzing aliquots by TLC or LC-MS until the starting material is fully consumed.

Step 3: Work-up and Purification

  • Carefully depressurize the vessel and purge again with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • If the reaction was performed in acetic acid, neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol.

Synthetic Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification A Charge Vessel with 2-Methylquinolin-5-ol B Add Solvent (e.g., Ethanol) A->B C Add Catalyst (e.g., PtO₂) B->C D Purge with N₂/Ar C->D E Pressurize with H₂ D->E F Stir and Monitor (TLC, LC-MS) E->F G Filter Catalyst (through Celite) F->G H Solvent Removal G->H I Aqueous Work-up & Extraction H->I J Column Chromatography I->J Product Pure Product J->Product

A typical workflow for the synthesis and purification process.

Applications in Research and Drug Development

The value of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol lies in its potential as a versatile synthetic intermediate.

The Tetrahydroquinoline Scaffold in Medicinal Chemistry

The 1,2,3,4-tetrahydroquinoline nucleus is a "privileged scaffold" in medicinal chemistry. This means it is a structural framework that is capable of binding to multiple, unrelated biological targets, making it a frequent component of bioactive molecules.[1] Examples of approved drugs containing this core include the anti-arrhythmic agent Nicainoprol and the schistosomicide Oxamniquine.[2] Derivatives have also been investigated for anticancer, antiviral, and antimalarial properties.[2][8]

Potential as a Synthetic Intermediate

2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol possesses three key functional handles for further chemical elaboration:

  • Secondary Amine (NH): Can be readily N-alkylated or N-acylated to introduce a wide variety of substituents, modulating the compound's steric and electronic properties.

  • Phenolic Hydroxyl (OH): Can be converted to an ether or ester, or used as a directing group in electrophilic aromatic substitution reactions.

  • Aromatic Ring: Can undergo further substitution reactions to add functional groups that can fine-tune biological activity and pharmacokinetic profiles.

This trifunctional nature makes it a highly valuable starting material for building libraries of complex molecules for screening in drug discovery programs.[1]

Safety, Handling, and Storage

Disclaimer: This information is based on data for structurally similar compounds and general laboratory safety principles. A comprehensive, substance-specific Safety Data Sheet (SDS) should always be consulted before handling.

Hazard Identification

Based on related tetrahydroquinoline derivatives, this compound should be treated as potentially hazardous.[4]

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[4]

  • Skin Irritation: May cause skin irritation.[4]

  • Eye Irritation: May cause serious eye irritation.[4][9]

Recommended Handling Procedures
  • Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9]

  • Avoid contact with skin, eyes, and clothing.[10]

  • Wash hands and any exposed skin thoroughly after handling.[10]

  • Keep away from heat, sparks, and open flames.[11]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[11]

References

  • NextSDS. (n.d.). 2-methyl-1,2,3,4-tetrahydroquinolin-5-ol — Chemical Substance Information.
  • Nova Molecular. (n.d.). SAFETY DATA SHEET.
  • SAFETY DATA SHEET. (2025, September 24).
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 14). The Role of 2-Methyl-1,2,3,4-Tetrahydroquinoline in Advanced Chemical Synthesis.
  • PubChemLite. (n.d.). 2-methyl-1,2,3,4-tetrahydroquinolin-5-ol.
  • PubChem. (n.d.). 1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol.
  • ChemicalBook. (n.d.). 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum.
  • Royal Society of Chemistry. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.
  • ResearchGate. (n.d.). Synthesis of tetrahydroquinolones. Synthesis of... [Scientific Diagram].
  • PMC. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.

Sources

Exploratory

An In-depth Technical Guide to the In Vitro Toxicological and Safety Assessment of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol

A Proposed Framework for Researchers, Scientists, and Drug Development Professionals Introduction to 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol and the Imperative for In Vitro Safety Assessment 2-Methyl-1,2,3,4-tetrahydroq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Proposed Framework for Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol and the Imperative for In Vitro Safety Assessment

2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol belongs to the tetrahydroquinoline family, a scaffold known for a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. Its role as a chemical intermediate in the synthesis of more complex molecules further underscores the need for a clear understanding of its intrinsic toxicological properties[4]. Preliminary hazard classifications for the parent compound, 2-methyl-1,2,3,4-tetrahydroquinoline, and its derivatives suggest potential for acute toxicity, as well as skin and eye irritation[5][6].

In vitro toxicology assays are indispensable tools in early-stage safety assessment. They offer a cost-effective, high-throughput, and ethically sound alternative to animal testing, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement)[7]. By providing mechanistic insights into a compound's potential for causing cellular damage, these assays enable early identification of liabilities and guide safer chemical design. This guide outlines a tiered approach to the in vitro toxicological evaluation of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol, commencing with basal cytotoxicity and progressing to more specific endpoints such as genotoxicity and organ-specific toxicity.

Foundational In Vitro Safety Assessment: A Multi-Endpoint Approach

A comprehensive in vitro safety assessment should interrogate multiple cellular and molecular targets. The following sections detail the rationale and experimental protocols for a suite of assays designed to provide a holistic view of the potential toxicity of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol.

General Cytotoxicity Assessment

The initial step in any toxicological evaluation is to determine the concentration range at which a compound elicits a cytotoxic response. This is typically achieved by exposing cultured cells to a range of concentrations of the test article and measuring cell viability. The use of multiple cell lines from different origins can provide insights into potential target organ toxicity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability[7][8]. This assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

To obtain a broad understanding of potential cytotoxicity, a panel of cell lines is recommended:

  • HepG2 (Human Hepatocellular Carcinoma): To assess potential hepatotoxicity, as the liver is a primary site of xenobiotic metabolism.

  • HaCaT (Human Keratinocytes): To evaluate potential skin irritation, a hazard suggested by preliminary classifications of related compounds[5].

  • A relevant non-cancerous cell line (e.g., primary human dermal fibroblasts): To assess general cytotoxicity in non-transformed cells.

  • Cell Seeding: Plate cells in 96-well microtiter plates at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol in a suitable solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with medium containing the various concentrations of the test compound. Include appropriate vehicle controls and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., isopropanol or DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (the concentration that reduces cell viability by 50%) by plotting a dose-response curve.

Cell Line2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol IC50 (µM)Positive Control IC50 (µM)
HepG2To be determinedKnown value
HaCaTTo be determinedKnown value
HDFaTo be determinedKnown value
Genotoxicity Assessment

Genotoxicity assays are critical for identifying compounds that can cause DNA damage, which may lead to mutations and potentially cancer.

The Ames test, or bacterial reverse mutation assay, is a widely used method for identifying compounds that can cause point mutations in the DNA of several strains of Salmonella typhimurium[9]. The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in eukaryotic cells[10]. A study on a structurally similar compound, 2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline, demonstrated its utility in assessing genotoxic potential in human lymphocytes[10].

  • Bacterial Strains: Utilize a panel of Salmonella typhimurium strains with different mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) and an E. coli strain for tryptophan reversion (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be genotoxic.

  • Exposure: Expose the bacterial strains to various concentrations of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol in the presence of a minimal amount of histidine (or tryptophan).

  • Plating: Plate the treated bacteria on a minimal agar medium.

  • Incubation: Incubate the plates for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertants that is at least twice the background (spontaneous reversion) rate.

  • Cell Treatment: Treat a suitable cell line (e.g., human lymphocytes or TK6 cells) with various concentrations of the test compound.

  • Cell Embedding: Embed the treated cells in a low-melting-point agarose gel on a microscope slide.

  • Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Expose the nucleoids to an alkaline buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA (with strand breaks) will migrate further towards the anode, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

In Vitro Metabolism and Metabolic Stability

Understanding the metabolic fate of a compound is crucial, as metabolites can be more or less toxic than the parent compound. Studies have shown that N-alkyl-1,2,3,4-tetrahydroquinoline substructures can undergo metabolic aromatization to form quinolinium ions, a reaction catalyzed by cytochrome P450 enzymes, particularly CYP3A4[11].

Incubation with human liver microsomes (HLMs) is the gold standard for assessing Phase I metabolic stability and identifying major metabolites[12]. HLMs contain a rich complement of cytochrome P450 enzymes.

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, NADPH (as a cofactor), and a buffer solution.

  • Compound Addition: Add 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol to the incubation mixture.

  • Time Course: Incubate the mixture at 37°C and take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to quantify the disappearance of the parent compound over time.

  • Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Visualizing Experimental Workflows

To ensure clarity and reproducibility, the experimental workflows for the key assays are presented below in a standardized format.

Cytotoxicity Testing Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plates treatment Treat cells with compound dilutions cell_seeding->treatment compound_prep Prepare serial dilutions of test compound compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_add Add MTT reagent incubation->mtt_add solubilize Solubilize formazan mtt_add->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate calc_viability Calculate % viability read_plate->calc_viability ic50 Determine IC50 calc_viability->ic50

Caption: Workflow for the MTT cytotoxicity assay.

Genotoxicity (Ames Test) Workflow

G cluster_prep Preparation cluster_exp Exposure cluster_analysis Analysis prep_compound Prepare compound concentrations mix Combine compound, bacteria, and S9 mix (+/-) prep_compound->mix prep_s9 Prepare S9 mix (for metabolic activation) prep_s9->mix pre_incubate Pre-incubate mixture mix->pre_incubate plate Plate on minimal glucose agar pre_incubate->plate incubate_plates Incubate plates for 48-72 hours plate->incubate_plates count_colonies Count revertant colonies incubate_plates->count_colonies assess_mutagenicity Assess mutagenicity count_colonies->assess_mutagenicity

Caption: Workflow for the Ames bacterial reverse mutation assay.

Conclusion and Future Directions

This guide provides a comprehensive and technically sound framework for the in vitro toxicological assessment of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol. By systematically evaluating general cytotoxicity, genotoxicity, and metabolic stability, researchers can generate a robust safety profile for this compound. The data obtained from these assays will be invaluable for identifying potential hazards, understanding mechanisms of toxicity, and guiding the safe development of products containing this molecule. Should initial screenings reveal significant toxicities, further mechanistic studies, such as the assessment of mitochondrial dysfunction or oxidative stress, would be warranted. The adoption of such a structured, data-driven approach is paramount to ensuring the safety and success of novel chemical entities.

References

  • 2-methyl-1,2,3,4-tetrahydroquinolin-5-ol — Chemical Substance Information - NextSDS. (n.d.).
  • SAFETY DATA SHEET - Nova Molecular. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (n.d.).
  • 4 - SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - ChemPoint.com. (n.d.).
  • Razak, M. A. J. A., & Kadhum, M. A. (2020). Synthesis and Biological Activities of New 1,2,3,4- Tetrahydroquinoline Derivatives Using Imino Diels-Alder Reaction. Indian Journal of Forensic Medicine & Toxicology, 14(4).
  • Młynarczyk, K., Jelinska, A., & Dziubasik, E. (2006). Comparative analysis of cytotoxic, genotoxic and antioxidant effects of 2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline and ethoxyquin on human lymphocytes. PubMed.
  • The Role of 2-Methyl-1,2,3,4-Tetrahydroquinoline in Advanced Chemical Synthesis. (2026, March 14). NINGBO INNO PHARMCHEM CO.,LTD.
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.
  • Synthesis and biological activities of new tetrahydroquinoline and pyrimidine derivatives. (2019, October 3). e-Journal of Chemistry.
  • SAUERS, L. J., & FRUIN, J. T. (1982). The Mutagenic Potential of (E)-1,2,3,4-Tetrahydro-6-methyl-1-(2-methyl-1-oxo-2-butenyl) Quinoline (CHR 5).
  • In vitro metabolic fate of the synthetic cannabinoid receptor agonists (quinolin‐8‐yl 4‐methyl‐3‐(morpholine‐4‐sul. (2022, October 6). Drug Testing and Analysis.
  • Chiari, B. G., Trovatti, E., Pecoraro, É., Corrêa, M. A., Cicarelli, R. M. B., Ribeiro, S. J. L., & Isaac, V. L. B. (2014). In vitro evaluation of the cytotoxicity and eye irritation potential of preservatives widely used in cosmetics. Brazilian Journal of Pharmaceutical Sciences, 50(1), 1-10.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. (2021, March 29). Semantic Scholar.
  • In Vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis. (n.d.). Journal of Food and Drug Analysis.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2025, November 19). MDPI.
  • Dalvie, D., O'Donnell, J. P., & Obach, R. S. (2006). Metabolic aromatization of N-alkyl-1,2,3,4-tetrahydroquinoline substructures to quinolinium by human liver microsomes and horseradish peroxidase. PubMed.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.). RSC Medicinal Chemistry.
  • 2-methyl-1,2,3,4-tetrahydroisoquinolin-5-amine dihydrochloride - NextSDS. (n.d.).

Sources

Foundational

A Comprehensive Technical Guide to the Pharmacokinetic Properties of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Pharmacokinetic Landscape of a Promising Scaffold The 2-methyl-1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Pharmacokinetic Landscape of a Promising Scaffold

The 2-methyl-1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with a wide array of biological activities.[1] The introduction of a hydroxyl group at the 5-position, creating 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol and its derivatives, presents a class of molecules with significant therapeutic potential. However, the journey from a promising lead compound to a viable clinical candidate is contingent upon a thorough understanding of its pharmacokinetic profile. This guide provides an in-depth exploration of the anticipated Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these derivatives, grounded in established principles and data from structurally related compounds.

As a Senior Application Scientist, the following sections are structured to not only present what is known but to also provide the strategic rationale and detailed methodologies required to elucidate the complete pharmacokinetic picture for this specific chemical series. We will navigate the expected metabolic pathways, delve into the nuances of analytical quantification, and outline the critical in vivo and in vitro studies that form the bedrock of a robust drug development program.

I. Absorption: Crossing the Biological Barriers

The oral bioavailability of a drug candidate is a critical determinant of its clinical utility. For the 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol series, several structural features will influence their absorption profile.

Core Physicochemical Properties and Predicted Absorption:

The lipophilicity of a compound, often expressed as the logarithm of the partition coefficient (cLogP), is a key predictor of its ability to traverse the lipid-rich membranes of the gastrointestinal tract. Studies on related 2-methyl-1,2,3,4-tetrahydroquinoline derivatives have shown cLogP values in the range of 1.56 to 3.02, suggesting a moderate to good potential for passive diffusion across the gut wall.[2] The presence of the 5-hydroxy group will likely increase the polarity of these molecules, potentially lowering the cLogP and influencing both solubility and permeability.

Table 1: Predicted Physicochemical Properties and their Influence on Absorption

ParameterPredicted Influence on 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol DerivativesRationale
Lipophilicity (cLogP) Moderate to LowThe tetrahydroquinoline core contributes to lipophilicity, while the 5-hydroxy group increases polarity. This balance is crucial for both solubility in the gut lumen and permeability across the intestinal epithelium.
Aqueous Solubility ModerateThe hydroxyl group is expected to enhance aqueous solubility compared to non-hydroxylated analogs, which is favorable for dissolution in the gastrointestinal fluids.
Polar Surface Area (PSA) IncreasedThe addition of a hydroxyl group increases the PSA, which can impact membrane permeability. A higher PSA is generally associated with lower passive diffusion.[3]
Ionization (pKa) BasicThe nitrogen in the tetrahydroquinoline ring is basic and will likely be protonated at the acidic pH of the stomach, potentially influencing its absorption profile.

Experimental Protocol: In Vitro Caco-2 Permeability Assay

To experimentally assess the intestinal permeability of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol derivatives, the Caco-2 cell permeability assay is the industry standard.

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation into a polarized monolayer with well-defined tight junctions.

  • Assay Setup:

    • The test compound is added to the apical (AP) side of the transwell, representing the intestinal lumen.

    • Samples are collected from the basolateral (BL) side, representing the bloodstream, at various time points.

    • To assess efflux, the experiment is also performed in the reverse direction (BL to AP).

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified using a validated LC-MS/MS method.

  • Data Analysis: The Papp value is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration of the drug.

Interpretation of Results:

  • Papp (A-B) > 10 x 10⁻⁶ cm/s: High permeability

  • Papp (A-B) 1-10 x 10⁻⁶ cm/s: Moderate permeability

  • Papp (A-B) < 1 x 10⁻⁶ cm/s: Low permeability

  • Efflux Ratio (Papp(B-A) / Papp(A-B)) > 2: Indicates the involvement of active efflux transporters.

dot

Caption: Caco-2 Permeability Assay Workflow.

II. Distribution: Where Does the Compound Go?

Once absorbed, a drug's distribution throughout the body is governed by its binding to plasma proteins and its ability to penetrate various tissues, including the target site of action and potential sites of toxicity, such as the central nervous system (CNS).

Plasma Protein Binding (PPB):

The extent of binding to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (AAG), dictates the concentration of free, pharmacologically active drug.[4] Highly protein-bound drugs generally have a lower volume of distribution and a longer half-life. The introduction of a hydroxyl group can influence plasma protein binding, though the effect is compound-specific.[5]

Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding

Objective: To determine the percentage of a test compound bound to plasma proteins.

Methodology:

  • Apparatus Setup: A semi-permeable membrane separates a chamber containing plasma spiked with the test compound from a chamber containing protein-free buffer.

  • Equilibration: The apparatus is incubated at 37°C until equilibrium is reached, allowing the free drug to diffuse across the membrane.

  • Sample Analysis: The concentration of the test compound is measured in both the plasma and buffer chambers using a validated LC-MS/MS method.

  • Calculation:

    • Fraction unbound (fu) = [Concentration in buffer] / [Concentration in plasma]

    • Percentage bound = (1 - fu) * 100

dot

Caption: Equilibrium Dialysis Workflow for PPB.

Blood-Brain Barrier (BBB) Penetration:

For compounds targeting the CNS, the ability to cross the blood-brain barrier is paramount. For non-CNS targeted drugs, BBB penetration can be a liability, leading to unwanted side effects. The physicochemical properties of the 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol derivatives will be key determinants of their BBB penetration potential. Generally, small, lipophilic molecules with a low polar surface area and a limited number of hydrogen bond donors and acceptors are more likely to cross the BBB via passive diffusion.[6][7]

A study on the structurally related 1-methyl-1,2,3,4-tetrahydroisoquinoline demonstrated that it readily crosses the blood-brain barrier and concentrates in the brain, with brain-to-plasma concentration ratios significantly greater than one.[8] This suggests that the core tetrahydroquinoline scaffold has the potential for good BBB penetration. The impact of the 5-hydroxy group will need to be experimentally determined.

Experimental Protocol: In Vivo Brain Penetration Study in Rodents

Objective: To determine the brain-to-plasma concentration ratio (Kp) of a test compound.

Methodology:

  • Animal Dosing: A cohort of rodents (e.g., rats) is administered the test compound, typically via intravenous or oral routes.

  • Sample Collection: At a predetermined time point (often corresponding to the Tmax in plasma), animals are euthanized, and blood and brain tissue are collected.

  • Sample Processing: Plasma is isolated from the blood. The brain is homogenized.

  • Bioanalysis: The concentration of the test compound in plasma and brain homogenate is quantified using a validated LC-MS/MS method.

  • Calculation:

    • Kp = [Concentration in brain] / [Concentration in plasma]

Interpretation of Results:

  • Kp > 1: Compound readily crosses the BBB and may accumulate in the brain.

  • Kp ≈ 1: Compound distributes evenly between brain and plasma.

  • Kp < 1: Compound has limited ability to cross the BBB.

III. Metabolism: The Biotransformation Journey

Metabolism is a critical process that transforms xenobiotics into more water-soluble compounds, facilitating their excretion. The liver is the primary site of drug metabolism, mediated largely by the cytochrome P450 (CYP) family of enzymes.[6]

Predicted Metabolic Pathways:

Based on the structure of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol and data from related compounds, several metabolic pathways can be anticipated:

  • Phase I Metabolism (Oxidation):

    • Aromatic Hydroxylation: The benzene ring of the tetrahydroquinoline nucleus is a likely site for hydroxylation, catalyzed by CYP enzymes.

    • N-Dealkylation: While the 2-methyl group is on the heterocyclic ring, other N-substituted derivatives could undergo N-dealkylation.

    • Aromatization: Studies on N-alkyl-1,2,3,4-tetrahydroquinoline substructures have shown that they can undergo metabolic aromatization to form quinolinium species, a reaction predominantly catalyzed by CYP3A4.[9]

  • Phase II Metabolism (Conjugation):

    • Glucuronidation: The 5-hydroxy group is a prime site for conjugation with glucuronic acid, a common pathway for increasing water solubility and facilitating excretion.

    • Sulfation: The hydroxyl group may also undergo sulfation.

dot

metabolic_pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol Metabolite1 Aromatic Hydroxylation Parent->Metabolite1 CYP450 Metabolite2 Aromatization (Quinolinium species) Parent->Metabolite2 CYP3A4 Metabolite3 Glucuronidation (at 5-OH) Parent->Metabolite3 UGTs Metabolite4 Sulfation (at 5-OH) Parent->Metabolite4 SULTs Metabolite1->Metabolite3

Sources

Exploratory

Blood-Brain Barrier Permeability of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol: A Mechanistic and Methodological Whitepaper

Prepared for: Researchers, Scientists, and CNS Drug Development Professionals Discipline: Pharmacokinetics, ADME, and CNS Drug Discovery Executive Summary As a Senior Application Scientist specializing in central nervous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and CNS Drug Development Professionals Discipline: Pharmacokinetics, ADME, and CNS Drug Discovery

Executive Summary

As a Senior Application Scientist specializing in central nervous system (CNS) drug disposition, I approach the evaluation of blood-brain barrier (BBB) permeability not as a static binary metric, but as a dynamic equilibrium governed by membrane thermodynamics, kinetic partitioning, and active transporter interplay.

The compound 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol (CID: 3065780) features a privileged tetrahydroquinoline scaffold, frequently utilized in neuropharmacology as a rigidified analog of biogenic amines. Achieving therapeutic efficacy with such compounds requires navigating the highly restrictive brain microvascular endothelial cells (BMECs). This whitepaper deconstructs the physicochemical rationale behind the BBB permeability of this compound and provides field-proven, self-validating experimental workflows to quantify its neuropharmacokinetic profile.

Physicochemical Profiling and CNS MPO Analysis

The fundamental prerequisite for passive BBB permeation is the thermodynamic ability of a molecule to shed its hydration shell (desolvation), partition into the hydrophobic lipid bilayer of the BMECs, and re-solvate in the aqueous brain parenchyma.

To systematically evaluate this, we utilize the Central Nervous System Multiparameter Optimization (CNS MPO) algorithm [2]. The CNS MPO score moves beyond rigid cutoffs, employing a probabilistic gradient (0 to 6 scale) where a score ≥4.0 strongly correlates with successful brain penetration and favorable ADME profiles.

Table 1: Physicochemical Properties and CNS MPO Scoring
Physicochemical ParameterValueCNS MPO Score (0–1)Mechanistic Causality for BBB Permeation
MW (Molecular Weight) 163.10 Da1.0Small molecular volume minimizes the thermodynamic cavity formation energy required to enter the dense lipid bilayer.
TPSA (Polar Surface Area) 32.26 Ų1.0Low polar surface area drastically reduces the desolvation energy penalty at the blood-membrane interface.
ClogP (Lipophilicity) ~2.41.0Sits in the "Goldilocks" zone (2.0–3.0); lipophilic enough to enter the membrane, but not so high that it becomes trapped in the lipid core (membrane retention).
HBD (H-Bond Donors) 2 (NH, OH)0.5Limits hydrogen bonding with interfacial water, facilitating rapid partitioning into the hydrophobic membrane environment.
pKa (Most Basic Center) ~6.01.0Avoids excessive protonation at physiological pH (7.4), preventing lysosomal trapping within the endothelial cells.
Total CNS MPO Score -- ~4.5 / 6.0 Predicts a high probability of successful passive BBB penetration.

Data derived from structural analysis and [1].

CNS_MPO Compound 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol Lipophilicity ClogP: ~2.4 Score: 1.0 Compound->Lipophilicity MW MW: 163.1 Da Score: 1.0 Compound->MW TPSA TPSA: 32.3 Ų Score: 1.0 Compound->TPSA HBD HBD: 2 Score: 0.5 Compound->HBD pKa pKa: ~6.0 Score: 1.0 Compound->pKa Score Total CNS MPO Score: ~4.5 (Threshold > 4.0) Lipophilicity->Score MW->Score TPSA->Score HBD->Score pKa->Score BBB Predicted High BBB Permeability Score->BBB

Fig 1. CNS MPO physicochemical parameter logic predicting high BBB permeability.

Transporter Interactions: The Efflux Liability

While the CNS MPO score confirms that 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol possesses excellent passive permeability, net brain exposure is dictated by the interplay between passive diffusion and active efflux.

Brain endothelial cells highly express ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP) . Tetrahydroquinoline derivatives are known to interact with P-gp, sometimes acting as substrates or even potent inhibitors[4].

Structural Causality: The 2-methyl substitution on the tetrahydroquinoline ring introduces steric bulk adjacent to the basic amine. This steric hindrance can alter the binding kinetics within the large, hydrophobic binding pocket of P-gp. Because the compound is highly permeable (low MW, optimal ClogP), its rapid rate of passive diffusion may kinetically overwhelm the P-gp efflux capacity, resulting in a favorable net influx.

BBB_Permeation Blood Blood Compartment (Apical) Passive Passive Transcellular Diffusion Blood->Passive High Lipophilicity Endothelial Brain Endothelial Cell (Lipid Bilayer) Brain Brain Parenchyma (Basolateral) Endothelial->Brain Unbound Drug Pgp P-glycoprotein (P-gp) Efflux Transporter Endothelial->Pgp Substrate Recognition Pgp->Blood ATP-dependent Efflux Passive->Endothelial

Fig 2. Mechanistic pathway of passive diffusion versus P-glycoprotein-mediated efflux.

Self-Validating Experimental Workflows

To empirically validate the BBB permeability of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol, we must deploy an orthogonal testing cascade. As an application scientist, I mandate that every assay must contain internal controls to prevent false positives caused by barrier breakdown or analytical artifacts [3].

Protocol A: MDCK-MDR1 Bidirectional Permeability Assay

We utilize Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1) rather than Caco-2 cells, as MDCK-MDR1 cells form tighter junctions (higher TEER) that better mimic the human BBB.

  • Step 1: Cell Seeding and Culture. Seed MDCK-MDR1 cells on polycarbonate Transwell® inserts. Culture for 4–5 days to establish a polarized monolayer.

  • Step 2: Monolayer Integrity Verification. Causality: Before dosing, measure Transepithelial Electrical Resistance (TEER). A TEER > 200 Ω·cm² self-validates that tight junctions (zonula occludens) are intact, ensuring we measure transcellular diffusion rather than paracellular leakage.

  • Step 3: Bidirectional Dosing. Apply 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol (1–10 µM) to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport. Include Lucifer Yellow as a paracellular leak marker, and Digoxin as a positive control for P-gp efflux.

  • Step 4: Incubation and Sampling. Incubate at 37°C. Extract 50 µL aliquots from the receiver chambers at 30, 60, and 120 minutes to ensure sink conditions are maintained.

  • Step 5: LC-MS/MS Quantification. Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER<2.0 confirms the compound is not a clinically significant P-gp substrate.

MDCK_Workflow Seed Seed MDCK-MDR1 Cells on Transwell Inserts Culture Culture for 4-5 Days (Form Tight Junctions) Seed->Culture TEER Measure TEER (>200 Ω·cm² required) Culture->TEER Dose Apply Compound (Apical & Basolateral) TEER->Dose Incubate Incubate at 37°C (Sample at 30, 60, 120 min) Dose->Incubate LCMS LC-MS/MS Analysis Quantify Papp & Efflux Ratio Incubate->LCMS

Fig 3. Self-validating MDCK-MDR1 bidirectional permeability experimental workflow.

Protocol B: In Vivo Unbound Brain-to-Plasma Partitioning ( Kp,uu​ )

Total brain concentration ( Kp​ ) is a highly misleading metric because lipophilic compounds (like our target) bind nonspecifically to brain lipids, artificially inflating the apparent concentration. The true metric of efficacy is the unbound partition coefficient ( Kp,uu​ ) [3].

  • Step 1: In Vivo Dosing. Administer the compound to wild-type mice (e.g., 5 mg/kg IV).

  • Step 2: Tissue Collection. Harvest blood and brain tissue at steady-state (e.g., 1 hour post-dose).

  • Step 3: Equilibrium Dialysis (Self-Validation). Causality: To separate the active drug from the lipid-bound drug, dialyze the brain homogenate and plasma against a phosphate buffer for 4 hours at 37°C. This self-validates the actual free fraction in the brain ( fu,brain​ ) and plasma ( fu,plasma​ ).

  • Step 4: Kp,uu​ Calculation. Calculate using the formula: Kp,uu​=Cplasma,total​×fu,plasma​Cbrain,total​×fu,brain​​ . A Kp,uu​ approaching 1.0 indicates unrestricted, free diffusion across the BBB without net efflux.

Conclusion

The molecular architecture of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol is highly optimized for central nervous system penetration. Its low molecular weight, minimal polar surface area, and balanced lipophilicity result in a highly favorable CNS MPO score. By employing rigorous, self-validating in vitro (MDCK-MDR1) and in vivo ( Kp,uu​ ) workflows, drug development professionals can accurately map the neuropharmacokinetics of this scaffold, ensuring that sufficient unbound drug reaches the target receptors in the brain parenchyma.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 3065780, 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol." PubChem, 2024.[Link]

  • Wager, T. T., et al. "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties." ACS Chemical Neuroscience, vol. 1, no. 6, 2010, pp. 435-449.[Link]

  • Di, L., et al. "Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules." Pharmaceutics, vol. 16, no. 3, 2024, p. 385.[Link]

  • Riganti, C., et al. "New Tetrahydroisoquinoline Derivatives Overcome Pgp Activity in Brain-Blood Barrier and Glioblastoma Multiforme in Vitro." Frontiers in Oncology, vol. 8, 2018.[Link]

Protocols & Analytical Methods

Method

Application Note: HPLC-UV Method Development and Validation for the Quantification of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol

Executive Summary The quantification of tetrahydroquinoline derivatives is a critical analytical requirement in pharmaceutical development due to their prevalence as core pharmacophores in various active pharmaceutical i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of tetrahydroquinoline derivatives is a critical analytical requirement in pharmaceutical development due to their prevalence as core pharmacophores in various active pharmaceutical ingredients (APIs). This application note details the mechanistic development, optimization, and validation of a reversed-phase High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol .

Rather than presenting a static protocol, this guide emphasizes the causality behind experimental choices , ensuring that analytical scientists understand why specific chromatographic parameters are selected. The resulting protocol is designed as a self-validating system compliant with ICH Q2(R2) guidelines[1], ensuring continuous data integrity throughout the analytical lifecycle.

Analyte Profiling: The Chemical Causality of Method Design

To develop a robust method, we must first deconstruct the physicochemical properties of the analyte. 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol (PubChem CID: 3065780)[2] is a bicyclic compound characterized by two distinct functional groups that dictate its chromatographic behavior:

  • A Secondary Amine (Tetrahydroquinoline ring): Highly basic, with an estimated pKa of ~9.0–9.5.

  • A Phenolic Hydroxyl (Position 5): Weakly acidic, with an estimated pKa of ~10.0.

The Silanol Interaction Challenge

In reversed-phase chromatography, basic amines notoriously cause peak tailing. At a neutral pH (~7.0), the secondary amine is fully protonated ( NH2+​ ), while the residual silanols ( Si−OH ) on traditional silica-based C18 columns are ionized to silanoxide ions ( Si−O− ). This creates a strong secondary cation-exchange interaction that competes with hydrophobic partitioning, leading to broad, asymmetrical peaks.

The Solution: By lowering the mobile phase pH to ~2.5 using 0.1% Trifluoroacetic acid (TFA), we achieve two critical outcomes:

  • The residual silanols are fully protonated and neutralized, eliminating secondary ion-exchange interactions.

  • TFA acts as a weak ion-pairing agent, shielding the protonated amine and enhancing hydrophobic retention on the C18 stationary phase.

Ionization pH2 Low pH (< 3.0) Amine (+), Phenol (Neutral) Ret1 Optimal: Sharp Peaks Silanols Neutralized pH2->Ret1 0.1% TFA pH7 Neutral pH (~7.0) Amine (+), Phenol (Neutral) Ret2 Suboptimal: Peak Tailing Silanol Cation-Exchange pH7->Ret2 Phosphate Buffer pH11 High pH (> 11.0) Amine (Neutral), Phenol (-) Ret3 Suboptimal: Low Retention Requires High-pH Column pH11->Ret3 Ammonia Buffer

Effect of Mobile Phase pH on 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol Retention.

Wavelength Selection

The aromatic ring conjugated with the phenolic auxochrome provides strong UV absorbance. Photodiode Array (PDA) scanning typically reveals maxima near 220 nm (E-band) and 275-280 nm (B-band) for tetrahydroquinolines[3]. While 220 nm offers maximum sensitivity, 280 nm is selected for quantification to maximize specificity, as many organic solvents and matrix impurities absorb strongly below 240 nm[4].

Optimized Chromatographic Conditions

Based on the mechanistic profiling, the following parameters establish the core of the analytical method.

ParameterOptimized ConditionRationale
Column End-capped C18 (150 mm × 4.6 mm, 5 µm)End-capping further reduces residual silanols, ensuring peak symmetry for basic amines.
Mobile Phase A 0.1% TFA in Milli-Q WaterBuffers pH to ~2.5; suppresses silanol ionization.
Mobile Phase B 100% Acetonitrile (HPLC Grade)Lower viscosity and better UV transparency than Methanol.
Elution Mode Gradient (5% B to 95% B over 15 min)Ensures elution of the target analyte while washing strongly retained lipophilic impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Column Temp. 30 °CStabilizes retention times against ambient laboratory fluctuations.
Detection UV at 280 nm (Reference 360 nm)Balances high sensitivity with matrix specificity.
Injection Vol. 10 µLPrevents column overloading while maintaining the required Limit of Quantitation (LOQ).

Step-by-Step Analytical Protocol

This protocol is designed as a self-validating system . It does not merely process samples; it continuously proves its own fitness through integrated System Suitability Testing (SST) and bracketing standards.

Step 1: Mobile Phase Preparation
  • Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultra-pure water (18.2 MΩ·cm). Degas via vacuum filtration through a 0.22 µm membrane. Note: TFA is volatile; replace Phase A every 48 hours to prevent baseline drift.

  • Phase B: Use commercially available HPLC-grade Acetonitrile.

Step 2: Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Methanol (to ensure complete dissolution of the phenol), sonicate for 5 minutes, and make up to volume with Phase A.

  • Working Standards: Serially dilute the stock solution using a diluent of Water:Acetonitrile (80:20, v/v) to create a 5-point calibration curve (e.g., 5, 10, 25, 50, and 100 µg/mL).

Step 3: Sample Preparation
  • Extract the analyte from the matrix using a suitable solvent (e.g., Methanol).

  • Centrifuge at 10,000 rpm for 10 minutes to pellet insoluble debris.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter directly into an HPLC vial.

Step 4: Execution & The Self-Validating Sequence

To ensure absolute trustworthiness, the injection sequence must follow a strict logical order:

  • Blank (Diluent): Injected first to verify the absence of ghost peaks or carryover.

  • System Suitability (SST) Standard (50 µg/mL): Injected in replicate (n=6). The system must automatically halt if SST criteria (Table 2) are not met.

  • Calibration Curve: Injected from lowest to highest concentration.

  • Unknown Samples: Bracketed every 10 injections by a Continuing Calibration Verification (CCV) standard. If the CCV drifts by >2.0%, all preceding 10 samples are invalidated.

Method Validation Framework (ICH Q2(R2))

To transition this method from development to routine quality control, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[5],[6]. The validation workflow acts as a comprehensive stress test of the method's reliability.

Workflow A 1. Analyte Profiling (pKa, LogP, UV Max) B 2. Column & Mobile Phase Screening A->B Defines Initial Conditions C 3. Gradient & Flow Optimization B->C Selects Best System D 4. System Suitability Testing (SST) C->D Establishes Baseline E 5. ICH Q2(R2) Validation (Accuracy, Precision) D->E Triggers Validation

HPLC Method Development and ICH Q2(R2) Validation Workflow.

Validation Parameters and Acceptance Criteria

The following table outlines the mandatory validation parameters, their causal purpose, and the strict acceptance criteria required to prove the method is "fit for purpose"[7].

Validation ParameterPurpose (Causality)ICH Q2(R2) Acceptance Criteria
System Suitability (SST) Proves the instrument is capable of high-resolution separation before running samples.Tailing Factor ( Tf​ ) 1.5Theoretical Plates ( N ) 2000Injection Precision (%RSD) 2.0%
Specificity Ensures the analyte signal is not compromised by matrix components or degradation products.Resolution ( Rs​ ) > 2.0 between analyte and nearest impurity. No blank interference.
Linearity & Range Verifies detector response is directly proportional to analyte concentration.Correlation Coefficient ( R2 ) 0.999 over the range of 80% to 120% of target concentration.
Accuracy (Recovery) Proves the method extracts and quantifies the true amount of analyte.Mean recovery of spiked samples across 3 levels (e.g., 50%, 100%, 150%) must be 98.0% – 102.0%.
Precision (Repeatability) Demonstrates the method is immune to random analytical errors.%RSD of 6 independent sample preparations 2.0%.
Robustness Tests the method's resilience against deliberate, minor variations (e.g., pH ± 0.2, Temp ± 5°C).SST criteria must remain passing; assay value must not deviate by > 2.0%.

References

  • Validation of Analytical Procedures Q2(R2) , International Council for Harmonisation (ICH) / European Medicines Agency (EMA). Available at:[Link]

  • 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol Compound Summary , PubChem - National Institutes of Health (NIH). Available at:[Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma , Journal of Chromatography B, 854(1-2):230-8. Available at:[Link]

  • Suzuki−Miyaura Approach to JNJ-26076713, an Orally Active Tetrahydroquinoline-Containing αVβ3/αVβ5 Integrin Antagonist , ACS Publications. Available at:[Link]

Sources

Application

Application Note: 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol: A Guide to 1H and 13C NMR Spectral Acquisition and Interpretation

Introduction 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol (CAS No. 108825-11-2) is a substituted tetrahydroquinoline, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol (CAS No. 108825-11-2) is a substituted tetrahydroquinoline, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their presence in the core structure of many biologically active molecules.[1] Unambiguous structural characterization is a critical step in the synthesis and development of such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules, providing precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[2]

Scientific Principles: The Power of NMR in Structural Elucidation

NMR spectroscopy relies on the magnetic properties of atomic nuclei.[3] For the structural analysis of organic molecules, ¹H and ¹³C are the most commonly studied nuclei.[2] The key parameters obtained from NMR spectra that enable structural determination are:

  • Chemical Shift (δ): The position of a signal in the NMR spectrum, which is indicative of the electronic environment of the nucleus. Protons in different chemical environments will resonate at different frequencies.[1] For instance, aromatic protons are typically found in the downfield region (δ 6.5-9.0 ppm) of a ¹H NMR spectrum.[1]

  • Integration: The area under a signal in a ¹H NMR spectrum is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative number of protons in different environments.

  • Multiplicity (Splitting Pattern): This arises from spin-spin coupling between adjacent nuclei and provides information about the number of neighboring protons.

  • Coupling Constant (J): The distance between the peaks in a split signal, which can give information about the dihedral angle between coupled protons and thus the conformation of the molecule.

For complex molecules like 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) are invaluable for establishing proton-proton connectivities.[4]

Experimental Protocol: Acquiring High-Quality NMR Spectra

The quality of the final NMR spectrum is highly dependent on meticulous sample preparation and the appropriate selection of acquisition parameters.

Part 1: Sample Preparation

A typical procedure for preparing a sample of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol for NMR analysis is as follows:

  • Sample Weighing: Accurately weigh 5-10 mg of the purified solid sample for ¹H NMR. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[5]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common starting point for many organic molecules.[4] If solubility is an issue, or if specific proton signals need to be resolved, other solvents such as DMSO-d₆ or Methanol-d₄ can be used. The chemical shifts of protons can be highly dependent on the solvent.[4]

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[1][6]

  • Filtration: To remove any particulate matter that can degrade the spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[7][8] The final sample volume in the tube should be around 0.6 mL, corresponding to a height of about 4-5 cm.[5][7]

  • Capping and Labeling: Cap the NMR tube and label it clearly.

Part 2: NMR Data Acquisition

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

Table 1: Suggested ¹H NMR Acquisition Parameters

ParameterValueRationale
Pulse Programzg30 or protonA standard single 30° pulse experiment is often sufficient for routine ¹H NMR.
Number of Scans (NS)8 to 16Provides a good signal-to-noise ratio for a sample of this concentration.[2]
Relaxation Delay (D1)2-5 secondsAllows for sufficient relaxation of the protons between scans for accurate integration.
Acquisition Time (AQ)3-4 secondsEnsures good digital resolution to resolve fine coupling patterns.[9]
Spectral Width (SW)16 ppmCovers the typical chemical shift range for organic molecules.
Temperature298 K (25 °C)Standard operating temperature.

Table 2: Suggested ¹³C NMR Acquisition Parameters

ParameterValueRationale
Pulse Programzgpg30A standard proton-decoupled ¹³C experiment with a 30° pulse.
Number of Scans (NS)1024 or moreRequired to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.
Relaxation Delay (D1)2 secondsA shorter delay is often used to expedite data acquisition.
Acquisition Time (AQ)1-2 secondsProvides adequate resolution for proton-decoupled spectra.
Spectral Width (SW)240 ppmCovers the full range of carbon chemical shifts in organic molecules.
Temperature298 K (25 °C)Standard operating temperature.

Data Processing and Interpretation

After data acquisition, the Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. Standard processing involves phasing, baseline correction, and referencing the spectrum. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as an internal reference.

Predicted ¹H NMR Spectrum of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol

The following table outlines the predicted chemical shifts, multiplicities, and integrations for the protons of the target molecule. These predictions are based on the analysis of structurally similar compounds and established substituent effects.

Table 3: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
H-6~6.8d1HJ = 8.0
H-7~6.5t1HJ = 8.0
H-8~6.6d1HJ = 8.0
OH~5.0 (broad)s1H-
NH~3.8 (broad)s1H-
H-2~3.4m1H-
H-3a~1.9m1H-
H-3b~1.6m1H-
H-4a~2.8m1H-
H-4b~2.7m1H-
CH₃~1.2d3HJ = 6.5
Predicted ¹³C NMR Spectrum of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol

The following table presents the predicted chemical shifts for the carbon atoms.

Table 4: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~48
C-3~30
C-4~28
C-4a~125
C-5~150
C-6~118
C-7~115
C-8~120
C-8a~145
CH₃~22

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow from sample preparation to final structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation weigh Weigh Compound (5-10 mg for 1H, 20-50 mg for 13C) dissolve Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter acquire_1H Acquire 1H Spectrum filter->acquire_1H acquire_13C Acquire 13C Spectrum acquire_1H->acquire_13C acquire_2D Acquire 2D Spectra (e.g., COSY) acquire_13C->acquire_2D process Process Data (FT, Phasing, Baseline Correction) acquire_2D->process assign Assign Signals (Chemical Shift, Integration, Multiplicity) process->assign confirm Confirm Structure assign->confirm

Caption: A logical workflow for the NMR analysis of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol.

Troubleshooting Common Issues

  • Broad Peaks: This can be caused by poor shimming of the magnetic field, the presence of paramagnetic impurities, or high sample concentration.[4][5] Re-shimming the spectrometer or preparing a more dilute sample can help.

  • Signal Overlap: Particularly in the aromatic region, signals can overlap, making interpretation difficult.[4] Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆) can alter the chemical shifts and resolve the overlap.[4] Running 2D NMR experiments like COSY is also a powerful method for resolving overlapping signals.[4]

  • Low Signal-to-Noise: For dilute samples or less sensitive nuclei like ¹³C, increasing the number of scans is the most direct way to improve the signal-to-noise ratio.[10]

Conclusion

This application note provides a detailed protocol and a predictive framework for the ¹H and ¹³C NMR analysis of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol. By following the outlined procedures for sample preparation and data acquisition, researchers can obtain high-quality spectra. The provided predicted spectral data serves as a valuable reference for the interpretation of experimentally obtained results, enabling confident structural confirmation of this and related tetrahydroquinoline derivatives. The systematic approach described herein underscores the power of NMR spectroscopy as an essential tool in chemical research and drug development.

References

  • NextSDS. (n.d.). 2-methyl-1,2,3,4-tetrahydroquinolin-5-ol — Chemical Substance Information.
  • BenchChem. (2025). Application Note: 1H NMR Characterization of Substituted Quinolines.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines.
  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Wikipedia. (n.d.). 2-Methyltetrahydroquinoline.
  • MDPI. (2025). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists.
  • ResearchGate. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydroquinoline | C10H13N | CID 96289.
  • Ambeed, Inc. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinoline | 1612-65-3.
  • Unknown. (n.d.). NMR Sample Preparation.
  • Sigma-Aldrich. (n.d.). 2-Methyl-1,2,3,4-tetrahydroquinoxaline 97 6640-55-7.
  • NMR Facility - Chemistry Department. (2020). Optimized Default 1H Parameters.
  • University of York. (n.d.). Preparing an NMR sample.
  • PubMed. (2018). NMReDATA, a standard to report the NMR assignment and parameters of organic compounds.
  • Unknown. (n.d.). Sample Preparation.
  • UNCW. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • UCL. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences.
  • Unknown. (n.d.). NMR Data Processing.
  • Unknown. (n.d.). Quantitative NMR Spectroscopy.
  • The Royal Society of Chemistry. (n.d.). Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

Sources

Method

Application Notes and Protocols: Leveraging 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol as a Versatile Scaffold in Drug Discovery

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utility of the 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol scaffold. This privileged heter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utility of the 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol scaffold. This privileged heterocyclic motif has demonstrated significant potential in the development of novel therapeutics, particularly in the areas of analgesia and oncology. This document outlines the synthesis, biological evaluation, and structure-activity relationship (SAR) considerations for leveraging this scaffold in drug discovery programs.

Introduction: The Promise of the 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol Scaffold

The 1,2,3,4-tetrahydroquinoline core is a well-established pharmacophore found in a multitude of biologically active natural products and synthetic molecules.[1] The strategic incorporation of a methyl group at the 2-position and a hydroxyl group at the 5-position endows the 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol scaffold with a unique combination of stereochemical and electronic features, making it an attractive starting point for the design of novel drug candidates.

Notably, 2-methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline has been reported to exhibit analgesic activity, with a potency one-eighth that of morphine, suggesting its potential as a modulator of pain pathways.[2] This observation, coupled with the broader anticancer activities of tetrahydroquinoline derivatives, underscores the therapeutic promise of this scaffold.[3][4]

This guide will provide detailed protocols for the synthesis of the core scaffold and its derivatives, as well as for the in vitro assays necessary to evaluate their biological activity. We will also explore the rationale behind experimental design and data interpretation to facilitate the development of potent and selective drug candidates.

Synthesis of the 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol Scaffold and its Derivatives

The synthesis of the 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol scaffold can be achieved through a multi-step sequence, often involving a domino reaction approach for efficiency.[5] The following proposed synthetic route is based on established methods for the synthesis of substituted tetrahydroquinolines.

Proposed Synthetic Route

A plausible and efficient route to the target scaffold involves an asymmetric hydrogenation of a substituted quinoline precursor, which can be synthesized from commercially available starting materials.

Diagram: Proposed Synthesis of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol

G cluster_0 Step 1: Friedländer Annulation cluster_1 Step 2: Asymmetric Hydrogenation cluster_2 Step 3: Demethylation 2-amino-4-methoxybenzaldehyde 2-Amino-4-methoxybenzaldehyde 2-Methyl-5-methoxyquinoline 2-Methyl-5-methoxyquinoline 2-amino-4-methoxybenzaldehyde->2-Methyl-5-methoxyquinoline NaOH, EtOH, reflux Acetone Acetone Acetone->2-Methyl-5-methoxyquinoline 2-Methyl-5-methoxy-1,2,3,4-tetrahydroquinoline 2-Methyl-5-methoxy-1,2,3,4-tetrahydroquinoline 2-Methyl-5-methoxyquinoline->2-Methyl-5-methoxy-1,2,3,4-tetrahydroquinoline [Ir(cod)Cl]2, Ligand, I2, Toluene, H2 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol 2-Methyl-5-methoxy-1,2,3,4-tetrahydroquinoline->2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol BBr3, DCM, -78 °C to rt

Caption: Proposed synthetic pathway to the target scaffold.

Experimental Protocol: Synthesis of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol

Step 1: Synthesis of 2-Methyl-5-methoxyquinoline

  • To a solution of 2-amino-4-methoxybenzaldehyde (1.0 eq) in ethanol, add acetone (1.5 eq) and a catalytic amount of sodium hydroxide.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-methyl-5-methoxyquinoline.

Step 2: Asymmetric Hydrogenation to 2-Methyl-5-methoxy-1,2,3,4-tetrahydroquinoline

  • In a glovebox, charge a pressure reactor with [Ir(cod)Cl]2 (0.5 mol%), a suitable chiral ligand (e.g., a phosphine-based ligand, 1.1 mol%), and iodine (2.5 mol%).

  • Add a solution of 2-methyl-5-methoxyquinoline (1.0 eq) in anhydrous toluene.

  • Seal the reactor, purge with hydrogen gas (3-4 times), and then pressurize to the desired pressure (e.g., 50 atm).

  • Stir the reaction mixture at a specified temperature (e.g., 60 °C) for 12-24 hours.

  • After cooling to room temperature and carefully releasing the pressure, concentrate the reaction mixture.

  • Purify the crude product by column chromatography to yield enantiomerically enriched 2-methyl-5-methoxy-1,2,3,4-tetrahydroquinoline.[6]

Step 3: Demethylation to 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol

  • Dissolve 2-methyl-5-methoxy-1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C under an inert atmosphere.

  • Slowly add a solution of boron tribromide (BBr3) (1.2 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of methanol at 0 °C.

  • Concentrate the mixture and purify by column chromatography to obtain the final product, 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol.

Biological Evaluation: Protocols for Assessing Therapeutic Potential

The 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol scaffold and its derivatives can be evaluated for a range of biological activities. The following protocols detail key assays for assessing their analgesic and anticancer potential.

Analgesic Activity: Opioid Receptor Binding Assay

Given the known analgesic activity of the parent scaffold and the prevalence of opioid receptor modulation among tetrahydroquinoline derivatives, a radioligand binding assay is a crucial first step in characterizing the mechanism of action.[7][8]

Diagram: Opioid Receptor Radioligand Binding Assay Workflow

G Membrane_Prep Prepare cell membranes expressing mu-opioid receptor (MOR) Incubation Incubate membranes with [3H]Diprenorphine (radioligand) and varying concentrations of test compound Membrane_Prep->Incubation Separation Separate bound from free radioligand by rapid filtration Incubation->Separation Quantification Quantify radioactivity of bound ligand using liquid scintillation counting Separation->Quantification Analysis Determine IC50 and Ki values Quantification->Analysis G Cell_Seeding Seed cancer cells in a 96-well plate Treatment Treat cells with varying concentrations of test compound Cell_Seeding->Treatment Incubation_24_72h Incubate for 24-72 hours Treatment->Incubation_24_72h MTT_Addition Add MTT reagent to each well Incubation_24_72h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Incubation_4h->Solubilization Absorbance Measure absorbance at 570 nm Solubilization->Absorbance Analysis Calculate cell viability and IC50 Absorbance->Analysis

Caption: Step-by-step workflow of the MTT assay.

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using a dose-response curve.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic structural modifications of the 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol scaffold are essential for optimizing its biological activity and drug-like properties.

Key Positions for Derivatization

The scaffold offers several key positions for chemical modification to explore the SAR:

  • N1-Position: The secondary amine at the N1 position is a key handle for introducing a wide variety of substituents. N-acylation, N-alkylation, and N-arylation can significantly impact the compound's affinity and selectivity for its biological target. For instance, in related tetrahydroquinoline series, N-substitutions have been shown to modulate opioid receptor activity. [7][9]* C5-Hydroxyl Group: The phenolic hydroxyl group can be etherified, esterified, or used as a handle for further functionalization. This can influence the compound's hydrogen bonding capacity, polarity, and metabolic stability.

  • Aromatic Ring (C6, C7, C8): Substitution on the aromatic ring with electron-donating or electron-withdrawing groups can modulate the electronic properties of the scaffold and influence its interaction with the target protein.

  • C2-Methyl Group and C4-Position: While the C2-methyl group provides a chiral center, modifications at the C4-position, as demonstrated by the synthesis of 4-substituted derivatives, can be explored to introduce additional diversity. [10]

Data Interpretation and Lead Optimization Strategy

The data obtained from the in vitro assays should be used to guide the lead optimization process.

Parameter Interpretation and Next Steps
Opioid Receptor Binding (Ki) A low Ki value indicates high binding affinity. Compounds with high affinity for the mu-opioid receptor should be further evaluated for their functional activity (agonist or antagonist) and selectivity against other opioid receptor subtypes (delta and kappa).
Cytotoxicity (IC50) A low IC50 value indicates potent anticancer activity. Active compounds should be tested against a broader panel of cancer cell lines and in mechanism-of-action studies to identify their cellular targets.
Lipophilicity (LogP) The octanol-water partition coefficient (LogP) is a critical parameter for drug-likeness. Modifications to the scaffold should aim to maintain an optimal LogP range (typically 1-5) to ensure good membrane permeability and avoid issues with solubility and metabolism.
Metabolic Stability Lead compounds should be assessed for their stability in liver microsomes to predict their in vivo half-life. Modifications that block potential sites of metabolism can be introduced to improve metabolic stability.

Diagram: Lead Optimization Cycle

G Design Design Analogs Synthesize Synthesize Analogs Design->Synthesize Test In Vitro & In Vivo Testing Synthesize->Test Analyze Analyze SAR Test->Analyze Analyze->Design

Caption: Iterative cycle of lead optimization in drug discovery.

Conclusion

The 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol scaffold represents a promising starting point for the development of novel analgesic and anticancer agents. Its synthetic accessibility and the presence of multiple handles for chemical modification make it an ideal platform for library synthesis and lead optimization. The detailed protocols and strategic considerations outlined in these application notes provide a solid framework for researchers to unlock the full therapeutic potential of this versatile scaffold. By combining rational design, efficient synthesis, and rigorous biological evaluation, the 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol core can be effectively exploited to generate the next generation of innovative medicines.

References

  • Chakrabarti, S., et al. (2016). Opioid receptor expression was quantified by saturation binding assay using [3H]Diprenorphine. Bio-protocol. [Link]

  • Pasternak, G. W. (2017). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Springer Protocols. [Link]

  • Wenthur, C. J., et al. (2013). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. European Journal of Pharmacology, 716(1-3), 15-21. [Link]

  • Lazo, J. S., et al. (2020). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 44(35), 15089-15101. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2019). Substituted 2-Arylquinoline and 2-Methyl-1,2,3,4-tetrahydroquinoline Derivatives with selective Anticancer Activity: Synthesis, Structure–Activity Relationships, and Molecular Modelling Insights. ResearchGate. [Link]

  • Kumar, A., et al. (2018). Synthesis of 2-methyl-1,2,3,4-tetrahydroquinolin-4- yl)pyrrolidin-2-ones (3a−g). ResearchGate. [Link]

  • Largent-Milnes, T. M., et al. (2016). Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands. Journal of Medicinal Chemistry, 59(10), 4646-4659. [Link]

  • Zhang, J., et al. (2026). Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline. Science Exploration, 2(1), 1-10. [Link]

  • Kemnitz, F. W., et al. (2020). Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. Organic Letters, 22(18), 7173-7177. [Link]

  • Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 223-252. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]

  • Singh, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. New Journal of Chemistry, 45(13), 5871-5906. [Link]

  • El-Gamal, M. I., et al. (2024). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules, 29(18), 4353. [Link]

  • Al-Said, M. S., et al. (2011). Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. American Journal of Applied Sciences, 8(9), 896-902. [Link]

  • Wang, Y., et al. (2022). Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation. Molecules, 27(23), 8395. [Link]

  • Ivanov, M., et al. (2022). Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. Molbank, 2022(1), M1350. [Link]

  • Thomas, J. B., et al. (2008). Synthesis and In Vitro Opioid Receptor Functional Antagonism of Methyl-Substituted Analogues of (3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide. Journal of Medicinal Chemistry, 51(24), 7904-7911. [Link]

  • Largent-Milnes, T. M., et al. (2019). Structural Simplification of a Tetrahydroquinoline-Core Peptidomimetic μ-Opioid Receptor (MOR) Agonist/δ-Opioid Receptor (DOR) Antagonist Produces Improved Metabolic Stability. Journal of Medicinal Chemistry, 62(8), 4071-4084. [Link]

  • Guglielmo, S., et al. (2016). Structure-Activity Relationship Studies on Tetrahydroisoquinoline Derivatives: [4′-(6,7- Dimethoxy-3,4-dihydro-1H - IRIS-AperTO - UniTo. Journal of Medicinal Chemistry, 59(14), 6729-6738. [Link]

  • Largent-Milnes, T. M., et al. (2016). Effects of N‐Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ‐Opioid. Semantic Scholar. [Link]

  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 1-10. [Link]_of_Tetrahydroisoquinolines_Derivatives)

Sources

Application

Application Note: Preparation of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol Stock Solutions for Cell Culture Assays

Introduction 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol is a heterocyclic organic compound belonging to the tetrahydroquinoline class. Molecules within this structural family are of significant interest in medicinal chemis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol is a heterocyclic organic compound belonging to the tetrahydroquinoline class. Molecules within this structural family are of significant interest in medicinal chemistry and drug development due to their presence in various bioactive natural products and synthetic compounds.[1] The accurate and reproducible preparation of stock solutions is the foundational step for any in vitro cell-based assay. Errors in concentration, issues with solubility, or degradation of the compound can lead to invalid experimental data, wasting significant time and resources.[2]

This document provides a comprehensive, field-proven protocol for the preparation, storage, and quality control of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol stock solutions. The principles and methodologies described herein are designed to ensure the integrity of the compound and the reliability of downstream experimental results for researchers, scientists, and drug development professionals.

Compound Characterization and Properties

A thorough understanding of the compound's physicochemical properties is essential before any experimental work. As specific solubility and stability data for 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol are not extensively published, properties must be inferred from its structure and from related compounds.[3][4][5]

Key Insight: The tetrahydroquinoline core is largely non-polar, suggesting poor aqueous solubility. The hydroxyl (-OH) and amine (-NH-) groups add some polarity, but the compound is expected to be most soluble in polar aprotic organic solvents. Dimethyl sulfoxide (DMSO) is therefore the recommended starting solvent.

PropertyValueSource / Comment
Chemical Name 2-Methyl-1,2,3,4-tetrahydroquinolin-5-olIUPAC Nomenclature
CAS Number 108825-11-2[6]
Molecular Formula C₁₀H₁₃NODerived from structure.
Molecular Weight 163.22 g/mol Calculated from formula.
Appearance Likely a colorless to pale yellow oil or solid.Based on related compounds.[3][4]
Predicted Solubility Poorly soluble in water; Soluble in organic solvents like DMSO, Ethanol.Structural analysis.[3]

Core Principles: The Rationale Behind the Protocol

The primary goal is to create a concentrated, stable, and sterile primary stock solution that can be accurately diluted into aqueous cell culture medium without causing compound precipitation or solvent-induced cytotoxicity.

  • Solvent Selection: Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO) is the solvent of choice. Its high solvating power for a wide range of organic molecules and its miscibility with aqueous media make it ideal.[7] Furthermore, most cell lines can tolerate low final concentrations of DMSO (typically <0.5%, ideally ≤0.1%) without significant cytotoxic effects.[8][9][10]

  • Concentration Strategy: A high-concentration primary stock (e.g., 10-50 mM) is prepared. This allows for miniscule volumes to be added to the final cell culture, thereby keeping the final solvent concentration well below toxic levels.[11]

  • Stability and Storage: Small molecules can be unstable in solution.[12] To mitigate degradation, stock solutions are aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[13][14]

  • Sterility: To prevent microbial contamination of cell cultures, the concentrated DMSO stock solution should be passed through a sterile filter.[15][16] This is a critical step often overlooked in academic settings.

Experimental Protocol: Primary Stock Solution (10 mM)

This protocol details the preparation of a 10 mM primary stock solution in DMSO.

Materials and Equipment
  • 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol (solid powder)

  • Anhydrous, cell culture-grade DMSO (e.g., Sigma-Aldrich D8418 or equivalent)[17]

  • Calibrated analytical balance

  • Sterile, amber, 1.5 mL microcentrifuge tubes

  • Sterile, 0.22 µm syringe filter with a DMSO-compatible membrane (e.g., PTFE/Teflon or nylon, not cellulose acetate)[17]

  • Sterile syringes (1 mL)

  • Sterile, amber cryovials for aliquoting

  • Vortex mixer and/or sonicator water bath

Step-by-Step Methodology
  • Pre-equilibration: Before opening, allow the vial of solid compound to reach room temperature in a desiccator. This prevents atmospheric moisture from condensing on the hygroscopic powder.

  • Calculation: Determine the mass of compound required.

    • Formula: Mass (mg) = Desired Concentration (M) × Molecular Weight ( g/mol ) × Volume (L) × 1000 (mg/g)

    • Example for 1 mL of 10 mM stock: Mass (mg) = 0.010 mol/L × 163.22 g/mol × 0.001 L × 1000 mg/g = 1.63 mg

  • Weighing: In a chemical fume hood, carefully weigh the calculated mass (1.63 mg) of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol and transfer it directly into a sterile amber microcentrifuge tube.

  • Dissolution: Add 1.0 mL of anhydrous DMSO to the tube containing the compound.

  • Solubilization: Cap the tube tightly and vortex vigorously for 1-2 minutes. Visually inspect against a light source to ensure all solid particles have dissolved. If dissolution is slow, sonicate the tube in a room temperature water bath for 5-10 minutes or warm gently to 37°C.[7]

  • Sterile Filtration (Critical Step):

    • Draw the entire 1 mL of the dissolved stock solution into a sterile 1 mL syringe.

    • Attach a sterile 0.22 µm PTFE syringe filter to the syringe tip.

    • Carefully dispense the solution through the filter into a new, sterile 1.5 mL collection tube. This step removes any potential microbial contaminants or insoluble micro-particulates.

  • Aliquoting and Storage:

    • Dispense the filtered stock solution into single-use volumes (e.g., 20 µL) in sterile, clearly labeled amber cryovials.

    • Store aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[13] AVOID REPEATED FREEZE-THAW CYCLES.

Workflow for Cell-Based Assays

Serial Dilution and Working Solution Preparation

It is best practice to perform serial dilutions in 100% DMSO before the final dilution into aqueous cell culture medium.[9][11] This minimizes the risk of the compound precipitating when it encounters the aqueous environment.

G cluster_0 In 100% DMSO cluster_1 In Cell Culture Medium stock 10 mM Primary Stock (Stored at -80°C) int1 1 mM Intermediate stock->int1 1:10 Dilution work1 10 µM Working Solution (e.g., 1 µL of 10 mM stock into 999 µL medium) stock->work1 Direct Dilution (1:1000) int2 100 µM Intermediate int1->int2 1:10 Dilution work2 1 µM Working Solution (e.g., 1 µL of 1 mM stock into 999 µL medium) int1->work2 Direct Dilution (1:1000)

Caption: Serial dilution workflow from primary stock to working solutions.

Application Example: Dosing a 96-Well Plate

Goal: To treat cells in a 96-well plate with final concentrations of 10 µM, 1 µM, and 0.1 µM. Assumption: Each well contains a final volume of 100 µL of cell culture medium. The final DMSO concentration should not exceed 0.1%. This means a maximum of 0.1 µL of DMSO-based stock can be added to each 100 µL well.

To achieve this, we will prepare intermediate stocks that are 1000x the final desired concentration.

Final ConcentrationRequired Intermediate Stock (1000x)Preparation of Intermediate StockVolume to Add per 100 µL WellFinal DMSO %
10 µM 10 mMUse the Primary Stock directly.0.1 µL0.1%
1 µM 1 mMDilute 10 mM Primary Stock 1:10 in DMSO.0.1 µL0.1%
0.1 µM 100 µMDilute 1 mM Intermediate Stock 1:10 in DMSO.0.1 µL0.1%
Vehicle Control N/AUse 100% DMSO.0.1 µL0.1%

Expert Tip: Always include a "vehicle control" group in your experiments.[13] These cells receive the same final concentration of DMSO as the treated groups but without the compound. This is essential to confirm that any observed cellular effects are due to the compound itself and not the solvent.

Quality Control and Best Practices Workflow

A self-validating system ensures consistency and reliability.

G compound Receive Solid Compound weigh Weigh Accurately compound->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve visual QC: Visual Inspection (Confirm Full Dissolution) dissolve->visual visual->dissolve Fail filter Sterile Filter (0.22 µm PTFE) visual->filter Pass aliquot Aliquot into Single-Use Vials filter->aliquot store Store at -80°C (Protect from Light) aliquot->store thaw Thaw One Aliquot for Use store->thaw dilute Prepare Working Solutions thaw->dilute experiment Dose Cells in Experiment dilute->experiment control Include Vehicle Control experiment->control

Caption: Comprehensive workflow from powder to validated experiment.

Troubleshooting

IssueProbable CauseRecommended Solution
Compound precipitates upon dilution in medium. The compound's solubility limit in the aqueous medium is exceeded.Perform serial dilutions in 100% DMSO first to create a lower concentration intermediate stock before adding to the medium.[9] Alternatively, try pre-warming the medium to 37°C and adding the compound dropwise with gentle agitation.
Inconsistent results between experiments. 1. Repeated freeze-thaw cycles degrading the compound. 2. Inaccurate pipetting of small volumes. 3. DMSO stock absorbed water.1. Always use a fresh, single-use aliquot for each experiment.[13] 2. Use calibrated P2 or P10 pipettes. For volumes <1 µL, it's more accurate to dilute the stock further and add a larger volume. 3. Use fresh, anhydrous DMSO and keep the bottle tightly sealed.[9][14]
High cell death in vehicle control wells. The final DMSO concentration is too high for the specific cell line.Perform a dose-response experiment with DMSO alone (e.g., 0.01%, 0.1%, 0.5%, 1%) to determine the maximum tolerable concentration for your cells over the assay duration.[18][19] Many sensitive cell types require final concentrations ≤0.1%.[10]

Safety Precautions

  • 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol is classified as an acute toxin (if swallowed, inhaled, or in contact with skin), a skin irritant, and an eye irritant.[6]

  • Always handle the solid compound and its solutions in a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • DMSO facilitates the absorption of chemicals through the skin.[20] Exercise extreme caution to avoid skin contact with the stock solution. If contact occurs, wash the affected area immediately and thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for the specific compound before use.

References

  • ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?[Link]

  • Corning. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. [Link]

  • KEYENCE. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?[Link]

  • Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE. [Link]

  • Galvão, J., et al. (2020). Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity? Cryobiology. [Link]

  • NextSDS. (n.d.). 2-methyl-1,2,3,4-tetrahydroquinolin-5-ol — Chemical Substance Information. [Link]

  • ResearchGate. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?[Link]

  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. [Link]

  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. [Link]

  • Yufeng. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. [Link]

  • Academia.edu. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. [Link]

  • Danaher Life Sciences. (n.d.). Small Molecule Screening Process Steps. [Link]

  • Rommelag. (2026). Sterile filtration: definition, application, and examples. [Link]

  • Meissner. (2023). Sustainable Sterile Filtration for Pharmaceutical and Biotech Manufacturing. [Link]

  • Sartorius. (n.d.). Sterile Filtration. [Link]

  • ResearchGate. (2025). How do I dilute DMSO 0.1% to 0.05% in cell culture media?[Link]

  • Wikipedia. (n.d.). 2-Methyltetrahydroquinoline. [Link]

  • LookChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydroquinoline Manufacturer & Supplier in China. [Link]

  • PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydroquinoline. [Link]

  • Wikipedia. (n.d.). Tetrahydroquinoline. [Link]

  • Pharmaffiliates. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol. [Link]

Sources

Method

Application Notes and Protocols for the Enantioselective Synthesis of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol

Abstract Chiral 2-methyl-1,2,3,4-tetrahydroquinolin-5-ol is a valuable heterocyclic scaffold with significant potential in medicinal chemistry and drug development. Its structure combines a chiral center and a phenolic h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chiral 2-methyl-1,2,3,4-tetrahydroquinolin-5-ol is a valuable heterocyclic scaffold with significant potential in medicinal chemistry and drug development. Its structure combines a chiral center and a phenolic hydroxyl group, making it an attractive building block for synthesizing complex bioactive molecules. This document provides a comprehensive guide for researchers, outlining proposed enantioselective synthesis pathways. As no direct, single-pot enantioselective synthesis for this specific molecule has been reported in the literature, this guide presents a robust, multi-step strategy. This strategy involves the synthesis of a key precursor, 5-hydroxy-2-methylquinoline, followed by a protection-asymmetric reduction-deprotection sequence. The protocols provided are based on well-established, high-yielding, and highly stereoselective reactions adapted for this specific target.

Introduction: The Significance of Chiral Tetrahydroquinolines

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged scaffold frequently found in natural products and pharmaceutical agents. The introduction of a chiral center, particularly at the C2 position, often imparts specific biological activities. Furthermore, the presence of a hydroxyl group on the aromatic ring provides a handle for further functionalization, making these molecules versatile intermediates in organic synthesis. The target molecule, enantiomerically pure 2-methyl-1,2,3,4-tetrahydroquinolin-5-ol, holds promise as a key intermediate for novel therapeutics, leveraging both its stereochemistry and its phenolic moiety for specific molecular interactions.

This guide details a proposed synthetic route, breaking down the process into three key stages:

  • Stage 1: Synthesis of the aromatic precursor, 5-hydroxy-2-methylquinoline.

  • Stage 2: Protection of the phenolic hydroxyl group.

  • Stage 3: Enantioselective reduction of the quinoline core, followed by deprotection.

Proposed Overall Synthetic Pathway

The proposed retrosynthetic analysis identifies 5-(benzyloxy)-2-methylquinoline as the key intermediate for the asymmetric reduction. This intermediate can be synthesized from commercially available starting materials.

Retrosynthesis Target 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol Protected_THQ 5-(Benzyloxy)-2-methyl-1,2,3,4-tetrahydroquinoline Target->Protected_THQ Deprotection Protected_Quinoline 5-(Benzyloxy)-2-methylquinoline Protected_THQ->Protected_Quinoline Asymmetric Hydrogenation Hydroxy_Quinoline 5-Hydroxy-2-methylquinoline Protected_Quinoline->Hydroxy_Quinoline Protection (Benzylation) Starting_Materials 3-Aminophenol + Acetylacetone Hydroxy_Quinoline->Starting_Materials Combes Synthesis

Caption: Retrosynthetic analysis for 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol.

Stage 1: Synthesis of 5-Hydroxy-2-methylquinoline

The Combes quinoline synthesis is a reliable and effective method for the preparation of substituted quinolines from anilines and β-diketones.[1][2] This reaction involves the acid-catalyzed condensation of 3-aminophenol with acetylacetone to form an enamine intermediate, which then undergoes cyclodehydration to yield the desired quinoline.

Reaction Mechanism: Combes Synthesis

The reaction proceeds via the formation of a Schiff base, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution and subsequent dehydration to form the aromatic quinoline ring.

Combes_Mechanism A 3-Aminophenol + Acetylacetone B Enamine Intermediate A->B + H⁺, -H₂O C Protonated Enamine B->C + H⁺ D Cyclized Intermediate C->D Intramolecular Cyclization E Dehydrated Intermediate D->E - H₂O F 5-Hydroxy-2-methylquinoline E->F - H⁺

Caption: Simplified mechanism of the Combes quinoline synthesis.

Experimental Protocol: Synthesis of 5-Hydroxy-2-methylquinoline

Materials:

  • 3-Aminophenol

  • Acetylacetone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-aminophenol (1 equivalent).

  • Slowly add acetylacetone (1.1 equivalents) to the flask.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2-3 equivalents) with constant stirring.

  • After the addition is complete, heat the reaction mixture to 110-120 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Allow the mixture to cool to room temperature and then carefully pour it over crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 5-hydroxy-2-methylquinoline.

Stage 2: Protection of the Phenolic Hydroxyl Group

To prevent interference with the metal catalyst in the subsequent asymmetric hydrogenation step, the phenolic hydroxyl group should be protected. A benzyl ether is an excellent choice as it is stable under a wide range of conditions and can be cleaved under mild hydrogenolysis conditions.[3][4]

Experimental Protocol: Synthesis of 5-(Benzyloxy)-2-methylquinoline

Materials:

  • 5-Hydroxy-2-methylquinoline

  • Benzyl Bromide (BnBr)

  • Potassium Carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 5-hydroxy-2-methylquinoline (1 equivalent) in acetone or DMF, add potassium carbonate (2-3 equivalents).

  • Add benzyl bromide (1.2 equivalents) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield 5-(benzyloxy)-2-methylquinoline.

Stage 3: Enantioselective Reduction and Deprotection

The key step in this synthesis is the asymmetric hydrogenation of the protected quinoline. Iridium-catalyzed systems have shown excellent enantioselectivity for the reduction of 2-substituted quinolines.[1] The deprotection of the benzyl ether can either occur simultaneously during the hydrogenation of the quinoline ring or in a subsequent step.

Pathway A: Concurrent Asymmetric Hydrogenation and Deprotection

It is plausible that under forcing hydrogenation conditions (e.g., higher pressure or catalyst loading), both the quinoline ring reduction and the benzyl ether cleavage can occur in a single step.

Workflow_A Input 5-(Benzyloxy)-2-methylquinoline Process Asymmetric Hydrogenation [Ir(COD)Cl]₂ / Chiral Ligand H₂ (high pressure) Input->Process Output (R)- or (S)-2-Methyl-1,2,3,4- tetrahydroquinolin-5-ol Process->Output

Caption: Workflow for concurrent hydrogenation and deprotection.

Pathway B: Sequential Asymmetric Hydrogenation and Deprotection

A more controlled approach involves a milder asymmetric hydrogenation to selectively reduce the quinoline ring, followed by a separate deprotection step. This allows for the isolation and characterization of the protected intermediate.

Workflow_B Input 5-(Benzyloxy)-2-methylquinoline Process1 Asymmetric Hydrogenation [Ir(COD)Cl]₂ / Chiral Ligand H₂ (low/med pressure) Input->Process1 Intermediate Protected Chiral THQ Process1->Intermediate Process2 Deprotection Pd/C, H₂ Intermediate->Process2 Output (R)- or (S)-2-Methyl-1,2,3,4- tetrahydroquinolin-5-ol Process2->Output

Caption: Workflow for sequential hydrogenation and deprotection.

Experimental Protocol: Asymmetric Hydrogenation of 5-(Benzyloxy)-2-methylquinoline

This protocol is adapted from established procedures for the asymmetric hydrogenation of 2-methylquinoline.[1]

Materials:

  • 5-(Benzyloxy)-2-methylquinoline

  • [Ir(COD)Cl]₂ (di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I))

  • Chiral Ligand (e.g., (S)-SEGPHOS or (R)-MeO-BIPHEP)

  • Iodine (I₂)

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, charge a high-pressure autoclave equipped with a glass liner and a magnetic stir bar with [Ir(COD)Cl]₂ (0.5-1 mol%) and the chiral ligand (1.1-2.2 mol%).

  • Add anhydrous, degassed solvent and stir the mixture at room temperature for 10-15 minutes to form the catalyst complex.

  • Add iodine (2-5 mol%) and stir for another 10 minutes.

  • Add the substrate, 5-(benzyloxy)-2-methylquinoline (1 equivalent).

  • Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas.

  • Pressurize the autoclave with hydrogen (50-80 atm) and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by taking aliquots and analyzing by chiral HPLC to determine conversion and enantiomeric excess (ee).

  • Once the reaction is complete, carefully vent the autoclave and purge with nitrogen.

  • Concentrate the reaction mixture and purify the product by column chromatography.

Experimental Protocol: Deprotection of the Benzyl Ether

If the benzyl group is not cleaved during the hydrogenation, this subsequent step is necessary.[3][4]

Materials:

  • Chiral 5-(benzyloxy)-2-methyl-1,2,3,4-tetrahydroquinoline

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the protected tetrahydroquinoline in methanol or ethanol in a round-bottom flask.

  • Carefully add Pd/C catalyst (5-10 mol%).

  • Attach a hydrogen-filled balloon to the flask or use a hydrogenation apparatus.

  • Stir the mixture vigorously at room temperature until TLC analysis indicates the completion of the reaction.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the final product, 2-methyl-1,2,3,4-tetrahydroquinolin-5-ol.

Data Summary and Expected Outcomes

The following table summarizes the expected outcomes for the key steps based on literature precedents for analogous reactions.

StepReactionKey ReagentsExpected YieldExpected ee/Purity
1 Combes Synthesis3-Aminophenol, Acetylacetone, H₂SO₄60-80%>98% (by NMR)
2 Benzyl ProtectionBnBr, K₂CO₃85-95%>98% (by NMR)
3 Asymmetric Hydrogenation[Ir(COD)Cl]₂, Chiral Ligand, H₂80-95%>95% ee
4 DeprotectionPd/C, H₂>95%>99% (by NMR)

Conclusion

This application note provides a detailed and scientifically grounded strategic approach for the enantioselective synthesis of 2-methyl-1,2,3,4-tetrahydroquinolin-5-ol. By leveraging established synthetic methodologies such as the Combes synthesis for the quinoline core, standard protection chemistry, and state-of-the-art iridium-catalyzed asymmetric hydrogenation, researchers can access this valuable chiral building block with high yield and excellent enantioselectivity. The provided protocols offer a solid foundation for further optimization and application in the development of novel chemical entities.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. [Link]

  • Li, J. J. (2009). Combes quinoline synthesis. In Name Reactions. Springer, Berlin, Heidelberg. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

  • Khan, I., & Ali, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Journal of the Iranian Chemical Society, 17(11), 2825-2864. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Hydroxyquinolines. [Link]

  • Congreve, M. S., Davison, E. C., Fuhry, M. A. M., Holmes, A. B., Payne, A. N., Robinson, R. A., & Ward, S. E. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664. [Link]

  • Wang, D., et al. (2006). Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates. Angewandte Chemie International Edition, 45(13), 2271-2274. [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. [Link]

  • University of Texas Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis. [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]

  • Pearson+. (n.d.). Benzyl ethers make excellent protecting groups. [Link]

  • University of California, Irvine. (n.d.). Alcohol Protecting Groups. [Link]

Sources

Application

High-Throughput LC-MS/MS Bioanalysis of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol in Biological Matrices

Introduction & Pharmacokinetic Context The tetrahydroquinoline (THQ) scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently serving as the core pharmacophore for a diverse array of biologic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacokinetic Context

The tetrahydroquinoline (THQ) scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently serving as the core pharmacophore for a diverse array of biologically active molecules, including neuroprotective agents and targeted cancer therapies. Specifically, 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol (PubChem CID 3065780) is a critical chiral building block and active metabolite associated with the development of potent multikinase and RET kinase inhibitors (1)[1][2].

Accurate pharmacokinetic (PK) profiling of this compound requires highly sensitive and robust bioanalytical methodologies. The molecule features a basic secondary amine within the piperidine ring and a phenolic hydroxyl group, conferring moderate lipophilicity (predicted XLogP ~2.4) (3)[3]. These physicochemical traits make it highly susceptible to matrix effects—particularly ion suppression from endogenous phospholipids—if sample preparation is inadequate.

Mechanistic Rationale for Method Design (E-E-A-T)

As a bioanalytical scientist, designing a reliable assay requires moving beyond generic protocols to address the specific chemical behavior of the analyte.

  • Sample Preparation (Causality): Simple protein precipitation (PPT) fails to remove lysophosphatidylcholines, which co-elute with moderately polar basic compounds and cause severe electrospray ionization (ESI) suppression. To counter this, we employ Supported Liquid Extraction (SLE) . SLE mimics liquid-liquid extraction (LLE) but utilizes a diatomaceous earth solid support, eliminating emulsion formation and enabling high-throughput 96-well automation. An alkaline pre-treatment (0.1% NH₄OH) ensures the secondary amine of the THQ ring is deprotonated (neutralized), maximizing its partitioning into the organic elution solvent.

  • Chromatographic Separation: A Biphenyl stationary phase is selected over a traditional C18 column. The biphenyl functional groups provide enhanced π−π interactions with the electron-rich aromatic ring of the tetrahydroquinolin-5-ol, yielding superior retention and selectivity against isobaric matrix interferences. Methanol is chosen as the organic modifier because it promotes these π−π interactions more effectively than acetonitrile.

  • Mass Spectrometry: Positive electrospray ionization (ESI+) is utilized. The protonated molecular ion [M+H]+ is observed at m/z 164.1[3]. Collision-induced dissociation (CID) predominantly yields a fragment at m/z 146.1 via the neutral loss of water (-18 Da) from the C5-hydroxyl group, and a secondary fragment at m/z 132.1 via ring cleavage and loss of the methyl group.

Visualized Workflows

SLE_Workflow N1 1. Aliquot Plasma (50 µL) N2 2. Add Internal Standard (10 µL of 100 ng/mL) N1->N2 N3 3. Basify Sample (50 µL 0.1% NH4OH) N2->N3 N4 4. Load to SLE Plate (Wait 5 mins to partition) N3->N4 N5 5. Elute Organics (MTBE:Hexane 1:1, 2x 400 µL) N4->N5 N6 6. Evaporate & Reconstitute (100 µL Mobile Phase) N5->N6

Fig 1. Supported Liquid Extraction (SLE) workflow for plasma sample preparation.

Fragmentation M Precursor Ion [M+H]+ m/z 164.1 F1 Product Ion 1 m/z 146.1 (Loss of H2O) M->F1 Primary MRM (Quantifier) F2 Product Ion 2 m/z 132.1 (Loss of CH3OH) M->F2 Secondary MRM (Qualifier)

Fig 2. Proposed CID fragmentation pathway for 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol.

Detailed Step-by-Step Methodology

Reagents and Materials
  • Analyte: 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol reference standard (Purity >98%).

  • Internal Standard (IS): Stable isotope-labeled 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol-d3.

  • Solvents: LC-MS grade Methanol, Water, Methyl tert-butyl ether (MTBE), Hexane, and Formic Acid.

  • Consumables: 96-well SLE plates (e.g., Biotage ISOLUTE SLE+ 200 µL capacity).

Extraction Protocol (Self-Validating System)

System Suitability & Validation Note: A blank matrix with IS (Zero standard) and a blank matrix without IS (Double Blank) MUST be processed alongside every batch. This self-validating step ensures the absence of isotopic cross-talk, carryover, and endogenous isobaric interference.

  • Aliquot: Transfer 50 µL of plasma (blank, calibrator, QC, or unknown) into a 96-well collection plate.

  • Spike IS: Add 10 µL of SIL-IS working solution (100 ng/mL) to all wells except double blanks.

  • Pre-treatment: Add 50 µL of 0.1% NH₄OH in water to basify the sample. Vortex at 1000 rpm for 2 minutes to disrupt protein binding.

  • Load: Transfer the entire mixture (110 µL) onto the SLE plate. Apply a brief pulse of positive pressure (1-2 psi) to initiate loading into the frit.

  • Partition: Allow the sample to partition into the diatomaceous earth for exactly 5 minutes.

  • Elution: Elute the analytes by adding 400 µL of MTBE:Hexane (1:1, v/v). Allow it to flow by gravity for 5 minutes, then apply positive pressure to collect the eluate in a clean 96-well plate. Repeat with a second 400 µL aliquot.

  • Evaporation: Evaporate the combined eluates to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A:B (80:20, v/v). Vortex for 3 minutes and centrifuge at 3000 x g for 5 minutes before injection.

LC-MS/MS Conditions

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterSetting / Value
Analytical Column Biphenyl, 50 × 2.1 mm, 2.6 µm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in MS-Grade Water
Mobile Phase B 0.1% Formic Acid in MS-Grade Methanol
Flow Rate 0.5 mL/min
Injection Volume 5.0 µL
Ionization Mode ESI Positive (ESI+)
Capillary Voltage 3.5 kV
Desolvation Temp 500°C
MRM Transition (Analyte) m/z 164.1 → 146.1 (Quantifier); 164.1 → 132.1 (Qualifier)
MRM Transition (IS) m/z 167.1 → 149.1

Table 2: Liquid Chromatography Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.008020Initial
0.508020Isocratic hold
2.501090Linear ramp
3.501090Column wash
3.608020Re-equilibration
5.008020End

Method Validation Summary

The method must be validated according to the latest FDA/EMA guidelines for bioanalytical method validation. The structured data below represents the acceptance criteria and expected performance for this SLE-LC-MS/MS workflow.

Table 3: Quantitative Validation Metrics

Validation ParameterExpected Performance / Acceptance Criteria
Linearity Range 1.0 – 1000 ng/mL (R² ≥ 0.995, 1/x² weighting)
LLOQ 1.0 ng/mL (S/N > 10, Precision ≤ 20%, Accuracy 80-120%)
Intra/Inter-Assay Precision ≤ 15% CV for LQC, MQC, HQC
Intra/Inter-Assay Accuracy 85% – 115% of nominal concentration
Extraction Recovery > 85% (Consistent across LQC, MQC, HQC)
Matrix Effect (IS-normalized) 90% – 110% (CV ≤ 15% across 6 distinct plasma lots)
Stability (Autosampler) Stable for ≥ 48 hours at 4°C

References

  • PubChem. "2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol | C10H13NO | CID 3065780". National Institutes of Health (NIH). 1

  • PubChemLite. "2-methyl-1,2,3,4-tetrahydroquinolin-5-ol (C10H13NO)". Université du Luxembourg. 3

  • Newton, C. R., et al. "The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity". PMC, National Institutes of Health (NIH). 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol

Welcome to the technical support guide for the synthesis of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol (CAS No. 108825-11-2).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol (CAS No. 108825-11-2). This document is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and enhance the yield of this valuable synthetic intermediate.[1][2] We will explore common synthetic challenges, provide detailed, field-proven protocols, and explain the causality behind key experimental choices to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What is the most direct and scalable synthetic route to 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol?

The most established and atom-economical method is the direct catalytic hydrogenation of the corresponding quinoline precursor, 5-hydroxy-2-methylquinoline.[3] This approach involves the selective reduction of the nitrogen-containing heterocyclic ring while preserving the phenolic hydroxyl group. This method is often preferred for its high efficiency and straightforward work-up.

Q2: My hydrogenation reaction is slow, incomplete, or fails to initiate. What are the most likely causes?

This is a common issue that can almost always be traced back to one of three factors: catalyst activity, hydrogen availability, or substrate/solvent purity.

  • Catalyst Deactivation: The catalyst, typically Palladium on Carbon (Pd/C), can be poisoned by impurities like sulfur or halide compounds present in the starting material or solvent. It may also lose activity due to improper storage or handling.

  • Insufficient Hydrogen Pressure: The reduction of the quinoline ring requires sufficient hydrogen pressure. Low pressure can lead to an incomplete reaction. The optimal pressure depends on the specific catalyst and substrate but typically ranges from atmospheric to several bars.[3]

  • Purity of Reagents: The presence of impurities in the 5-hydroxy-2-methylquinoline starting material can interfere with the catalyst. Similarly, using a non-inert or "wet" solvent can hinder the reaction. Anhydrous, degassed solvents like ethanol or ethyl acetate are recommended.[4]

Q3: I'm observing significant side-product formation. How can I minimize this?

Side-product formation usually results from over-reduction or side reactions related to the reaction conditions. The primary side product of concern is the further reduction of the benzene ring or hydrogenolysis of the hydroxyl group, although this typically requires more forcing conditions (higher pressure/temperature and stronger catalysts like Rhodium or Ruthenium).

To minimize side products:

  • Control Reaction Conditions: Use the mildest conditions that still afford a reasonable reaction rate. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to stop the reaction upon consumption of the starting material.

  • Catalyst Selection: Palladium on Carbon (Pd/C) is generally selective for the reduction of the pyridine ring of the quinoline system.[3][4] Platinum-based catalysts (e.g., PtO₂) can also be effective but may sometimes be more aggressive.

  • Solvent Choice: The choice of solvent can influence selectivity. Protic solvents like ethanol are often effective and can help to moderate catalyst activity.

Q4: How do I choose the optimal catalyst and conditions for the hydrogenation?

The choice of catalyst is critical for both yield and selectivity. Below is a comparison of common catalysts used for similar transformations.

CatalystTypical Loading (w/w)H₂ PressureTemperature (°C)SolventAdvantages & Considerations
5-10% Pd/C 5-10 mol%1-10 bar25-60Ethanol, Ethyl AcetateRecommended starting point. Generally provides good selectivity for the N-heterocycle, cost-effective.[4]
PtO₂ (Adams' cat.) 1-5 mol%1-5 bar25-50Acetic Acid, EthanolHighly active, may require milder conditions to prevent over-reduction. Acetic acid as a solvent can activate the catalyst and substrate.
Raney Nickel 10-50 wt%10-50 bar50-100EthanolCost-effective for large scale, but requires higher pressures and temperatures. Can be pyrophoric.
Iridium Complexes <1 mol%10-50 bar40-80DichloromethaneUsed for asymmetric hydrogenation to produce chiral tetrahydroquinolines, but may be too complex/expensive for general synthesis.[5]

Expert Recommendation: Begin with 10% Pd/C at 5 mol% loading in anhydrous ethanol under 5-10 bar of H₂ at 50°C. This provides a robust starting point for optimization.

Q5: What is the most effective purification strategy to maximize recovery of the final product?

Purification is key to obtaining a high yield of pure 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol.

  • Initial Work-up: After the reaction, the catalyst must be carefully removed by filtration through a pad of Celite®. Caution: Pd/C can be pyrophoric upon exposure to air when dry; ensure the filter cake is kept wet with solvent during filtration.

  • Extraction: The product is amphoteric. A simple acid-base extraction is often ineffective. It is better to remove the solvent under reduced pressure.

  • Chromatography: The most reliable method for obtaining high-purity material is silica gel column chromatography. A gradient of ethyl acetate in hexanes is typically effective for eluting the product.

  • Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be a highly efficient method for purification and yield recovery on a larger scale.

Synthetic Workflow Overview

The following diagram illustrates the primary hydrogenation route and a potential alternative multi-step approach for consideration.

G Figure 1. Synthetic Routes cluster_0 Primary Route: Catalytic Hydrogenation cluster_1 Alternative: Multi-Step Synthesis SM1 5-Hydroxy-2-methylquinoline C1 H₂, Pd/C Ethanol, 50°C, 5-10 bar SM1->C1 Reduction P1 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol C1->P1 SM2 m-Anisidine Derivative INT1 N-acylated Intermediate SM2->INT1 Acylation INT2 Dihydroquinolinone INT1->INT2 Intramolecular Friedel-Crafts P2 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol INT2->P2 Reduction & Demethylation

Caption: Figure 1. Primary and alternative synthetic pathways.

Troubleshooting Guide: Low Hydrogenation Yield

If you are experiencing low yields, use this decision tree to diagnose the issue systematically.

G Figure 2. Troubleshooting Workflow Start Low Yield Observed Check_Reaction Is Starting Material Consumed? (Check by TLC/GC) Start->Check_Reaction No_Reaction Problem: No or Slow Reaction Check_Reaction->No_Reaction No Incomplete_Reaction Problem: Incomplete Conversion or Side Products Check_Reaction->Incomplete_Reaction Yes Check_Catalyst 1. Is Catalyst Old? 2. Any Potential Poisons (Sulfur, Halides)? No_Reaction->Check_Catalyst Check_Time Was Reaction Time Sufficient? Incomplete_Reaction->Check_Time Replace_Catalyst Action: Use Fresh Catalyst & Purify Starting Material Check_Catalyst->Replace_Catalyst Yes Check_H2 Check H₂ Supply: Pressure Gauge & Leaks Check_Catalyst->Check_H2 No Fix_H2 Action: Ensure Seal & Correct Pressure Check_H2->Fix_H2 Increase_Time Action: Increase Reaction Time & Monitor Progress Check_Time->Increase_Time No Check_Conditions Are Conditions Too Mild? (Temp, Pressure) Check_Time->Check_Conditions Yes Increase_Conditions Action: Increase Temp/Pressure Incrementally Check_Conditions->Increase_Conditions Yes Check_Purification Review Purification: - Loss during workup? - Inefficient chromatography? Check_Conditions->Check_Purification No Optimize_Purification Action: Optimize Extraction & Chromatography/Recrystallization Check_Purification->Optimize_Purification

Caption: Figure 2. Troubleshooting workflow for low yield.

Detailed Experimental Protocol

Protocol: Catalytic Hydrogenation of 5-Hydroxy-2-methylquinoline

This protocol is a robust starting point adapted from established procedures for quinoline hydrogenation.[3][4]

Materials:

  • 5-Hydroxy-2-methylquinoline (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)

  • Anhydrous Ethanol (approx. 0.1 M concentration of substrate)

  • Hydrogen (H₂) gas, high purity

  • Celite® 545

  • Nitrogen or Argon gas for inerting

Equipment:

  • Parr hydrogenator or a similar high-pressure reaction vessel equipped with a stirrer, pressure gauge, and heating mantle.

  • Filtration apparatus

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Vessel Preparation: Ensure the pressure reactor is clean and dry. Charge the vessel with 5-hydroxy-2-methylquinoline and a magnetic stir bar.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst. Note: Handle the catalyst carefully; while wet it is safe, but dry Pd/C can be pyrophoric.

  • Solvent Addition: Add anhydrous ethanol to the vessel.

  • Inerting: Seal the reactor. Evacuate the headspace and backfill with nitrogen or argon. Repeat this cycle 3-5 times to ensure an inert atmosphere.

  • Hydrogenation: Evacuate the vessel one final time and introduce hydrogen gas to the desired pressure (e.g., 5 bar).

  • Reaction: Begin vigorous stirring and heat the reaction to the target temperature (e.g., 50°C). Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction can also be monitored by taking small aliquots (after carefully venting and re-purging the system) for TLC or GC-MS analysis.

  • Reaction Completion: Once the hydrogen uptake ceases or analysis indicates full conversion of the starting material, cool the reactor to room temperature.

  • Venting and Purging: Carefully vent the excess hydrogen gas and purge the reactor with nitrogen 3-5 times.

  • Catalyst Filtration: Open the reactor and dilute the reaction mixture with additional ethanol. Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product. Keep the filter cake wet at all times.

  • Concentration: Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography or recrystallization to obtain pure 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol.

References

  • Cassarà, M. L., et al. (2015). Assembly of 2-Substituted Tetrahydroquinolines from ortho-Methylbenzenesulfamides and Dienes, Using a C(sp3)–H Activation/Annulation Sequence. Organic Letters. Available at: [Link]

  • Naik, R., et al. (2018). Synthesis, DNA photocleavage, molecular docking and anticancer studies of 2-methyl-1,2,3,4-tetrahydroquinolines. Chemical Biology Letters. Available at: [Link]

  • Rojas-Le-Fort, M., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. Available at: [Link]

  • Werkmeister, S., et al. (2015). Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. Organic Letters. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 2-Methyl-1,2,3,4-Tetrahydroquinoline in Advanced Chemical Synthesis. PharmaChem. Available at: [Link]

  • Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. Available at: [Link]

  • Zhang, Z., et al. (2026). Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline. Science Exploration. Available at: [Link]

  • Molbase (Date not available). Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Molbase. Available at: [Link]

  • Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules (PMC mirror). Available at: [Link]

  • NextSDS (Date not available). 2-methyl-1,2,3,4-tetrahydroquinolin-5-ol — Chemical Substance Information. NextSDS. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of highly lipophilic amines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of highly lipophilic amines. 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol is a classic amphoteric compound, possessing both a secondary amine within the tetrahydroquinoline ring and a phenolic hydroxyl group. Its high lipophilicity and strong crystal lattice energy make aqueous formulation challenging, particularly at physiological pH where it exists primarily in its un-ionized state.

This guide provides field-proven, mechanistically grounded strategies to overcome these solubility barriers, ensuring your in vitro assays and in vivo dosing formulations are robust and reproducible.

Diagnostic Workflow

Before altering your formulation, it is critical to diagnose the physicochemical root cause of precipitation. Follow the decision matrix below to select the optimal solubilization strategy.

G A Precipitation of 2-Methyl- 1,2,3,4-tetrahydroquinolin-5-ol B Assess pH of Media A->B C pH 7.4 (Zwitterion/Neutral) Low Solubility B->C D Adjust pH (< 4.0 or > 10.5) C->D E Solubility Achieved? D->E F Proceed to Assay E->F Yes G Cosolvent Addition (PEG400 / DMSO) E->G No / Not allowed H Dilution Crash? G->H H->F No I Cyclodextrin Complexation (HP-β-CD) H->I Yes I->F

Diagnostic workflow for troubleshooting tetrahydroquinoline solubility.

Troubleshooting Guides (FAQs)

Q1: Why does 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol precipitate immediately when my DMSO stock is diluted into PBS (pH 7.4)? Causality: This phenomenon is known as a "cosolvent crash." At pH 7.4, both the amine (pKa ~4.8) and the phenol (pKa ~10.2) are un-ionized, rendering the molecule highly lipophilic . While DMSO acts as an excellent hydrogen-bond acceptor to solvate the compound in the stock solution, diluting it into an aqueous buffer exponentially decreases the solubilizing power of the cosolvent mixture. This non-linear drop in solubility is accurately described by the Yalkowsky log-linear model . Solution: To prevent precipitation, you must either lower the final compound concentration below its intrinsic aqueous solubility limit or introduce a solubilizing sink (e.g., 10-20% HP-β-CD or 1-2% Polysorbate 80) into the receiving aqueous buffer before adding the DMSO stock .

Q2: I adjusted the pH to 3.0 to protonate the amine, but the compound still shows poor dissolution. Why? Causality: While lowering the pH to 3.0 successfully protonates the tetrahydroquinoline nitrogen to form a salt, the strong crystal lattice energy and high lipophilicity of the methyl-substituted aromatic system may still limit the rate of dissolution. Furthermore, if the counterion in your buffer (e.g., chloride from HCl) forms a poorly soluble salt with the drug, it can precipitate as the hydrochloride salt . Solution: Switch to a different acid (e.g., methanesulfonic acid) to form a more soluble mesylate salt. Alternatively, combine pH adjustment with a cosolvent (e.g., 10% PEG 400) to lower the dielectric constant of the medium, which synergistically enhances solubility by providing a less polar environment for the hydrophobic core .

Q3: How do I formulate this compound for in vivo intravenous (IV) dosing without using toxic levels of organic solvents? Causality: High concentrations of cosolvents like DMSO or DMA can cause hemolysis, tissue necrosis, or precipitation upon injection. Cyclodextrins (CDs), specifically 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), are the gold standard for the IV formulation of lipophilic tetrahydroquinolines . CDs form a truncated cone with a hydrophobic internal cavity and a hydrophilic exterior. The lipophilic tetrahydroquinoline ring inserts into this cavity, forming a water-soluble inclusion complex that shields the hydrophobic moieties from the aqueous environment . Solution: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline. Add the compound and use probe sonication or kneading to drive complexation. The complexation affinity for basic drugs is often highest with β-CD derivatives .

Quantitative Data Summary

The table below outlines the expected solubility enhancements for 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol using various formulation strategies.

Formulation StrategyExcipient / ConditionMechanism of SolubilizationExpected Fold-Increase
pH Modification pH < 3.5 (HCl/MSA)Ionization of secondary amine10x - 50x
Cosolvency 20% PEG 400Reduction of water polarity20x - 40x
Micellization 2% Polysorbate 80Encapsulation in hydrophobic core50x - 100x
Inclusion Complex 20% HP-β-CDGuest-host cavity shielding100x - 500x
Experimental Protocols

To ensure reproducibility and scientific integrity, every formulation strategy must be empirically validated. Below is a self-validating protocol for generating a phase-solubility profile to determine the optimal cyclodextrin concentration.

G S1 1. Prepare HP-β-CD Solutions (0-50 mM) S2 2. Add Excess Tetrahydroquinoline S1->S2 S3 3. Equilibrate (72h, 25°C, 150rpm) S2->S3 S4 4. Centrifuge & Filter (0.22 µm) S3->S4 S5 5. HPLC-UV Quantification S4->S5

Workflow for determining phase-solubility profiles of cyclodextrin complexes.

Protocol: Preparation and Validation of HP-β-CD Inclusion Complexes via the Slurry Method

This protocol utilizes the slurry method, which is highly effective for poorly soluble drugs with high melting points .

  • Preparation of CD Solutions: Prepare a series of HP-β-CD solutions in purified water ranging from 0 mM to 50 mM.

  • API Addition: Add an excess amount of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol (beyond its estimated solubility) to each vial.

  • Equilibration: Seal the vials and agitate them using an orbital shaker at 150 rpm and a constant temperature of 25°C for 72 hours.

    • Causality: 72 hours ensures thermodynamic equilibrium is reached between the solid API, the uncomplexed dissolved API, and the inclusion complex.

  • Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes to pellet the undissolved API.

  • Filtration: Carefully draw the supernatant and pass it through a 0.22 µm PVDF syringe filter.

    • Self-Validation Step: Discard the first 1 mL of filtrate to account for potential adsorption of the highly lipophilic compound to the filter membrane.

  • Quantification: Analyze the filtrate using HPLC-UV. Plot the molar concentration of dissolved API against the molar concentration of HP-β-CD to generate an AL-type phase-solubility diagram .

  • Solid-State Validation: Lyophilize a portion of the 50 mM filtrate. Analyze the resulting powder via Differential Scanning Calorimetry (DSC). The disappearance of the API's characteristic melting endotherm confirms true molecular inclusion rather than a mere physical mixture .

References
  • "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." PMC, National Institutes of Health. URL:[Link]

  • "A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim." PMC, National Institutes of Health. URL:[Link]

  • "Solubilization of poorly soluble drugs: cyclodextrin-based formulations." Aston Research Explorer. URL:[Link]

  • "Identification of a novel, non-tetrahydroquinoline variant of the cholesteryl ester transfer protein (CETP) inhibitor torcetrapib, with improved aqueous solubility." PubMed, National Institutes of Health. URL: [Link]

  • "Cosolvent." Wikipedia, The Free Encyclopedia. URL:[Link]

  • "Aqueous Solubility Enhancement of Mirtazapine: Effect of Cosolvent and Surfactant." Scientific Research Publishing. URL:[Link]

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol Chromatography

Welcome to the technical support guide for the chromatographic analysis of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chromatographic analysis of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development. This guide moves beyond simple protocols to explain the scientific reasoning behind mobile phase optimization, empowering you to make informed decisions in your work.

Understanding the Analyte: A Dual-Personality Molecule

2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol is an amphiprotic molecule, meaning it has both basic and acidic functional groups. This dual nature is the primary driver of its complex behavior in reversed-phase chromatography.

  • The Basic Moiety: The secondary amine in the tetrahydroquinoline ring is basic.

  • The Acidic Moiety: The hydroxyl group on the aromatic ring (a phenol) is weakly acidic.

This structure dictates that the mobile phase pH will be the most critical parameter for controlling retention and achieving good peak shape.

Analyte Physicochemical Properties (Estimated)
PropertyEstimated ValueRationale & Chromatographic Implication
pKa (Basic Amine) ~5.1Based on the predicted pKa of 1,2,3,4-tetrahydroquinoline.[1][2] This is the primary handle for controlling retention. At pH < 3, the amine will be fully protonated (ionized), leading to less retention. At pH > 7, it will be neutral, leading to more retention.
pKa (Acidic Phenol) ~10.3Based on the pKa of p-cresol.[3][4][5] This group will be neutral below pH 8. Its ionization will only be a factor at high pH, which is often beyond the stable range of standard silica columns.
XLogP3 ~2.8Based on the related 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline.[6] This value indicates moderate lipophilicity, suggesting good retention on a C18 column with a typical acetonitrile/water or methanol/water mobile phase.

Frequently Asked Questions & Troubleshooting Guide

Q1: My peak for 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol is tailing severely. What is the most likely cause?

A1: The primary cause of peak tailing for this basic compound is secondary ionic interactions with the stationary phase.

Causality: Standard silica-based reversed-phase columns (e.g., C18) have residual silanol groups (Si-OH) on their surface. At mobile phase pH values above approximately 3, these silanols can deprotonate to become negatively charged (Si-O⁻).[7] Your analyte's basic amine group will be protonated (positively charged) at this pH. The strong electrostatic attraction between the positively charged analyte and the negatively charged silanols causes a portion of the analyte molecules to be retained longer than the primary hydrophobic interaction, resulting in a tailing peak.[8]

Q2: How do I eliminate peak tailing?

A2: The most effective strategy is to control the mobile phase pH to suppress the ionization of the surface silanol groups.

By operating at a low pH, you ensure the silanol groups remain protonated and neutral, minimizing the unwanted secondary interactions.

Recommended Action: Adjust the mobile phase to pH 2.5 - 3.0 using a suitable buffer.[9] At this pH, the silanol groups are fully protonated (neutral), while the analyte's amine group is consistently and fully protonated (positively charged). This creates a repulsive ionic environment between the analyte and any accessible positive charges on the stationary phase, significantly improving peak symmetry.

// Nodes start [label="Peak Tailing Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ph [label="Is Mobile Phase pH < 3.0?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; adjust_ph [label="ACTION:\nAdjust pH to 2.5-3.0\nusing a buffer (e.g., 10-20 mM Phosphate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_column [label="Are you using a modern,\nhigh-purity, end-capped column?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; use_modern_column [label="ACTION:\nSwitch to a modern Type B silica\ncolumn or a base-deactivated column.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_buffer [label="Is buffer concentration adequate\n(10-50 mM)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; increase_buffer [label="ACTION:\nIncrease buffer concentration\nto improve pH control.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_check [label="Consider other factors:\n- Sample overload\n- Extra-column dead volume\n- Contaminated guard column", fillcolor="#F1F3F4", fontcolor="#202124"]; end_good [label="Peak Shape Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_bad [label="Problem Persists", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> check_ph; check_ph -> adjust_ph [label="No"]; adjust_ph -> end_good; check_ph -> check_column [label="Yes"]; check_column -> use_modern_column [label="No"]; use_modern_column -> end_good; check_column -> check_buffer [label="Yes"]; check_buffer -> increase_buffer [label="No"]; increase_buffer -> end_good; check_buffer -> final_check [label="Yes"]; final_check -> end_bad; }

Caption: Troubleshooting workflow for peak tailing.

Q3: What is the optimal mobile phase pH, and how will it affect my retention time?

A3: The optimal pH depends on your separation goals. A pH of ~3.0 is excellent for peak shape, but a higher pH can be used to increase retention.

The relationship between pH, pKa, and retention is fundamental. For a basic compound like this, retention time changes significantly around its pKa.

  • Low pH (e.g., pH 2.5-3.5): The amine is fully protonated (ionized). The molecule is more polar and will have less retention (elute earlier). This is the recommended starting point for good peak shape.[7][10]

  • Mid pH (e.g., pH 4-6): This is near the amine's pKa. Small changes in pH will cause large, unpredictable shifts in retention time, making the method not robust. This range should be avoided.[11][12]

  • High pH (e.g., pH 7.5-8.5): The amine is deprotonated (neutral). The molecule is less polar and will have more retention (elute later). This can be useful if your analyte is eluting too early at low pH, but it requires a pH-stable column and risks peak tailing if silanols become active.

G cluster_low_ph Low pH (e.g., 2.5-3.5) cluster_high_ph High pH (e.g., > 7.5) low_ph_analyte Analyte (Amine = R-NH₂⁺) Fully Ionized (Polar) low_ph_result Result: Good Peak Shape Less Retention low_ph_analyte->low_ph_result Weak Hydrophobic Interaction low_ph_silanol Silica Surface (Si-OH) Neutral low_ph_silanol->low_ph_result No Ionic Interaction high_ph_analyte Analyte (Amine = R-NH) Neutral (Non-polar) high_ph_result Result: Potential Peak Tailing More Retention high_ph_analyte->high_ph_result Strong Hydrophobic Interaction high_ph_silanol Silica Surface (Si-O⁻) Ionized (Anionic) high_ph_silanol->high_ph_result Strong Ionic Interaction (Causes Tailing)

Caption: Effect of pH on analyte and stationary phase interaction.

Q4: Which buffer should I use, and at what concentration?

A4: For low pH work (pH 2.5-3.5), a phosphate buffer is an excellent and robust choice. A concentration of 10-25 mM is typically sufficient.

  • Buffer Choice: Phosphate is ideal for UV detection because it has a low UV cutoff.[10] Its pKa is around 2.1, making it highly effective in the target pH 2.5-3.0 range.[11][13] For LC-MS applications, volatile buffers like formic acid (0.1%) or ammonium formate are preferred to avoid contaminating the mass spectrometer.[10][11]

  • Buffer Concentration: A concentration of 10-25 mM provides enough capacity to maintain a stable pH on the column without risking precipitation when mixed with high percentages of organic solvent.[9][14] Insufficient buffer capacity can lead to pH shifts and poor reproducibility.[14]

Q5: Should I use acetonitrile or methanol as the organic modifier?

A5: Both can be effective, and screening both is recommended during method development. Acetonitrile is often the first choice.

  • Acetonitrile: Generally has a lower viscosity (leading to lower backpressure) and a lower UV cutoff, which is beneficial for detecting low-level impurities. It is considered a stronger eluting solvent than methanol in many cases.

  • Methanol: Can offer different selectivity compared to acetonitrile. If you have co-eluting impurities with acetonitrile, switching to methanol can sometimes resolve them.

A good starting point is a gradient of 10-90% acetonitrile (or methanol) in your buffered aqueous phase over 10-15 minutes to scout for the approximate elution conditions.

Experimental Protocols

Protocol 1: Preparation of 1L of 20 mM Potassium Phosphate Buffer (pH 3.0)

This protocol provides a reliable mobile phase aqueous component for excellent peak shape.

Materials:

  • Monobasic potassium phosphate (KH₂PO₄), HPLC grade

  • Phosphoric acid (H₃PO₄), 85%, HPLC grade

  • HPLC grade water

  • Calibrated pH meter

  • 0.45 µm membrane filter

Procedure:

  • Weigh approximately 2.72 g of KH₂PO₄ and transfer to a 1L volumetric flask.

  • Add approximately 800 mL of HPLC grade water and dissolve the salt completely by swirling or brief sonication.

  • Place a calibrated pH probe into the solution.

  • Slowly add 85% phosphoric acid dropwise while stirring until the pH meter reads 3.0.

  • Add HPLC grade water to the 1L mark.

  • Vacuum filter the entire solution through a 0.45 µm membrane filter to remove particulates and degas the buffer.

  • This is your aqueous mobile phase component (Solvent A). It can be mixed with your organic modifier (Solvent B, e.g., acetonitrile) by the HPLC system.

Protocol 2: Systematic Mobile Phase Optimization

Use this workflow after establishing initial conditions to fine-tune your separation.

Objective: To achieve a resolution (Rs) > 2.0 for the main peak from all impurities with a USP tailing factor < 1.5.

Steps:

  • Establish Initial Conditions:

    • Column: High-purity, end-capped C18 (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 20 mM KH₂PO₄, pH 3.0 (from Protocol 1).

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Initial Gradient: 10% to 90% B over 15 minutes.

  • Analyze the Scouting Gradient:

    • Determine the percentage of acetonitrile at which your analyte elutes.

  • Optimize the Gradient:

    • Based on the scouting run, create a shallower gradient around the elution point of your analyte to improve the resolution of closely eluting impurities. For example, if the peak elutes at 40% B, try a gradient of 30% to 50% B over 10 minutes.

  • Test Methanol:

    • If co-elution persists, replace acetonitrile with methanol as Mobile Phase B and repeat the scouting gradient. The change in solvent can alter the elution order and improve selectivity.

  • Fine-Tune with Temperature:

    • If necessary, evaluate the separation at different column temperatures (e.g., 25 °C and 40 °C). Temperature can affect selectivity and peak efficiency.

References

  • A Guide to HPLC and LC-MS Buffer Selection. Advanced Chromatography Technologies. Available from: [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available from: [Link]

  • HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers. Crawford Scientific. Available from: [Link]

  • Stoll, D. R. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. 2023. Available from: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. 2023. Available from: [Link]

  • Role of Buffers in Liquid Chromatography. Phenomenex. Available from: [Link]

  • HPLC Buffer Mobile Phase Considerations | Guide. SCION Instruments. Available from: [Link]

  • p-Cresol. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • 1,2,3,4-tetrahydro-quinolin. ChemBK. Available from: [Link]

  • p-Cresol (YMDB16061). Yeast Metabolome Database. Available from: [Link]

  • HPLC Troubleshooting Guide. Available from: [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. 2025. Available from: [Link]

Sources

Optimization

Removing impurities and byproducts in 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol crystallization

Technical Support Center: Crystallization of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol Welcome to the technical support guide for the purification of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol. The final purity of this inte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol

Welcome to the technical support guide for the purification of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol. The final purity of this intermediate is critical for its successful application in pharmaceutical development and chemical synthesis.[1] This document provides in-depth troubleshooting advice and detailed protocols to help you overcome common challenges associated with removing impurities and byproducts during its crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities and byproducts I should expect when synthesizing 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol?

A1: The impurity profile depends heavily on the synthetic route. However, common impurities can be categorized as follows:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 2-methylquinoline or other acyclic compounds.[2]

  • Regioisomers: In syntheses involving ring formation, isomers with substitution at different positions on the tetrahydroquinoline core can form.[3][4]

  • Oxidation Byproducts: The phenolic hydroxyl group at the C5 position is susceptible to oxidation, which can lead to colored impurities. Performing reactions and purifications under an inert atmosphere can mitigate this.[5]

  • Over-reduction Products: If the synthesis involves the reduction of a quinoline precursor, harsh conditions could lead to the reduction of the benzene ring.

  • Residual Solvents: Solvents used in the reaction or initial workup can be trapped in the crystalline matrix. These should be monitored to comply with regulatory standards like the ICH Q3C guidelines.[6]

Q2: How do I select an appropriate solvent system for the crystallization of this compound?

A2: The key is to find a solvent or solvent system where 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol is highly soluble at elevated temperatures but poorly soluble at low temperatures.[7][8] Given the molecule's polar phenolic group and basic nitrogen, a systematic approach is best:

  • Start with Polar Protic Solvents: Ethanol is often an excellent first choice for quinoline derivatives.[9] Methanol or isopropanol are also good candidates.

  • Consider Solvent Pairs: If the compound is too soluble in one solvent but insoluble in another, a mixed solvent system is ideal.[7] The two solvents must be miscible. A common strategy is to dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethanol) and then slowly add a "poor" solvent (the anti-solvent, e.g., water or a non-polar solvent like hexane) until turbidity appears, then reheat to clarify and cool slowly.[10]

  • "Like Dissolves Like": The molecule has both polar (hydroxyl, amine) and non-polar (aromatic ring, methyl group) characteristics. This amphiphilic nature makes solvent pairs like ethanol/water, methanol/chloroform, or acetone/methanol effective for similar alkaloids.[11]

Q3: Which analytical techniques are best for assessing the purity of my final crystalline product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): An indispensable tool for quickly checking for impurities and for developing a solvent system for column chromatography.[9] The basic nitrogen may cause tailing on standard silica plates; adding a small amount (0.1-1%) of triethylamine or ammonia to the eluent can resolve this.[12]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can separate closely related impurities. A reversed-phase column (e.g., C18) with a mobile phase of methanol or acetonitrile and water (often with a modifier like formic acid or ammonium formate) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can detect and help identify impurities if they are present in sufficient concentration.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. Techniques like LC-MS can be used to identify the mass of impurities separated by HPLC.[13]

Troubleshooting Guide for Crystallization

This section addresses specific issues you may encounter during the crystallization process in a problem-and-solution format.

Problem 1: My compound "oils out" instead of forming crystals.

dot

Caption: Workflow for diagnosing and solving the issue of a compound oiling out.

  • Plausible Cause & Explanation: "Oiling out" occurs when the solute precipitates from a supersaturated solution at a temperature above its melting point. This is often caused by cooling the solution too quickly, not allowing molecules the time to align into an ordered crystal lattice.[8][12] It can also happen if the solution is excessively concentrated or if the boiling point of the solvent is too high relative to the compound's melting point.[7]

  • Recommended Solution:

    • Re-heat the solution until the oil completely redissolves.

    • If high concentration is suspected, add a small amount of additional hot solvent.

    • Allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight.

    • Adding a seed crystal of the pure compound can provide a template for proper crystal growth.[9]

Problem 2: No crystals form, even after the solution has cooled completely.
  • Plausible Cause & Explanation: Crystal formation requires both nucleation (the initial formation of a small crystal) and growth. If no crystals form, the solution is likely not sufficiently supersaturated, or the energy barrier for nucleation has not been overcome.[8] This can happen if too much solvent was used initially.

  • Recommended Solution:

    • Induce Nucleation: Try scratching the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[9]

    • Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution to initiate crystallization.

    • Reduce Solvent Volume: If the above methods fail, you have likely used too much solvent. Gently heat the solution and evaporate some of the solvent to increase the concentration.[7] Allow it to cool slowly again.

    • Cool Further: Once the solution has reached room temperature, placing it in an ice bath or refrigerator can further decrease the compound's solubility and promote crystallization.[10]

Problem 3: The final crystals are colored (e.g., yellow or brown).
  • Plausible Cause & Explanation: The color is likely due to the presence of oxidized impurities or other highly conjugated byproducts from the synthesis. The phenolic hydroxyl group in your compound is particularly prone to oxidation.

  • Recommended Solution:

    • Decolorize with Activated Carbon: Redissolve the colored crystals in a minimum amount of hot solvent.

    • Add a small amount (1-2% by weight of your compound) of activated carbon (charcoal) to the hot solution. Caution: Add the carbon to the hot, but not boiling, solution to avoid violent bumping.

    • Swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the carbon.

    • Perform a hot filtration using fluted filter paper to remove the carbon. The filtrate should be colorless.[14]

    • Allow the filtered solution to cool and crystallize as usual.

Problem 4: The recovery or yield of crystals is very low.
  • Plausible Cause & Explanation: Low recovery is most often caused by using an excessive amount of solvent to dissolve the crude product, which keeps a significant portion of the compound dissolved even at low temperatures.[8][12] It can also result from premature crystallization during a hot filtration step.

  • Recommended Solution:

    • Minimize Solvent: Always use the minimum amount of hot solvent required to fully dissolve your crude solid. Add the solvent in small portions to the solid while heating.

    • Ensure Complete Precipitation: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation before filtering.[12]

    • Wash with Cold Solvent: When washing the collected crystals on the filter, use a minimal amount of ice-cold recrystallization solvent. Using room temperature solvent will redissolve some of your product.[10]

    • Recover a Second Crop: The filtrate from your first crystallization still contains dissolved product. You can concentrate this filtrate by evaporating a portion of the solvent and cooling again to obtain a second, though likely less pure, crop of crystals.

Detailed Experimental Protocols

Protocol 1: Standard Recrystallization using a Single Solvent (e.g., Ethanol)
  • Dissolution: Place the crude 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol in an Erlenmeyer flask. Add a small amount of ethanol and heat the mixture to boiling (using a steam bath or hot plate).

  • Achieve Saturation: Continue adding small portions of hot ethanol until the solid just dissolves completely. Avoid adding a large excess.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated carbon as described in Troubleshooting Problem 3. Perform a hot filtration.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small volume of ice-cold ethanol.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Solvent Selection Workflow

dot

Solvent_Selection_Workflow Systematic Workflow for Crystallization Solvent Selection start Start: Crude Solid Product test_solubility Test Solubility in Various Solvents (e.g., Ethanol, Water, Ethyl Acetate, Toluene, Hexane) start->test_solubility single_solvent_check Is solid soluble in hot solvent AND insoluble in cold solvent? test_solubility->single_solvent_check single_solvent_success Success: Use this single solvent for recrystallization. single_solvent_check->single_solvent_success Yes mixed_solvent_needed No single solvent is ideal. (e.g., too soluble in all, or insoluble in all) single_solvent_check->mixed_solvent_needed No find_good_solvent Identify a 'Good' Solvent (Compound is very soluble) mixed_solvent_needed->find_good_solvent find_bad_solvent Identify a miscible 'Poor' Solvent (Compound is insoluble) find_good_solvent->find_bad_solvent perform_mixed Perform Mixed-Solvent Recrystallization: 1. Dissolve in min. hot 'Good' solvent. 2. Add 'Poor' solvent dropwise until cloudy. 3. Reheat to clarify. 4. Cool slowly. find_bad_solvent->perform_mixed mixed_solvent_success Success: Purified Crystals Obtained perform_mixed->mixed_solvent_success

Caption: Decision-making process for selecting an optimal crystallization solvent system.

Data Presentation: Solvent Properties
SolventBoiling Point (°C)Polarity (Dielectric Constant, ε)Suitability Notes
Water10080.1Good anti-solvent for less polar compounds. May be used in a pair with alcohols.
Ethanol7824.5Excellent starting point for many quinoline derivatives.[9]
Methanol6532.7Similar to ethanol, but more volatile.
Ethyl Acetate776.0Good choice, often used in a pair with hexane or petroleum ether.[9][15]
Toluene1112.4A less-polar option; can be effective for less polar impurities.
Hexane691.9Non-polar anti-solvent, good for precipitating polar compounds from solution.

This table provides a starting point for solvent screening based on the general principle that polar solvents are best for polar compounds.[7]

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purification.
  • Benchchem. (2026, March 4). Mastering Tetrahydroquinoline Synthesis for Pharmaceutical Innovation.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Vinyl-5,6,7,8-tetrahydroquinoline and its Derivatives.
  • Benchchem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
  • (n.d.). Guide for crystallization.
  • (n.d.). 4. Crystallization.
  • Science Exploration Press. (2026, January 8). Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline.
  • Benchchem. (n.d.). 1,2,3,4-Tetrahydroquinolin-6-ol synthesis methods.
  • Google Patents. (n.d.). CN102344438B - Crystallization of quinoline derivatives and its preparation method.
  • PMC. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved from [Link]

  • Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • PMC. (n.d.). Crystal structure of cis-1-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)azepan-2-one. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. Retrieved from [Link]

  • ResearchGate. (2015, March 24). How do I make a crystal of highly polar compounds?. Retrieved from [Link]

  • IntechOpen. (2015, September 30). Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity. Retrieved from [Link]

  • ACS Publications. (2020, September 24). Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst | Organic Letters. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007116922A1 - A process for preparing tetrahydroquinoline derivatives.
  • PMC. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved from [Link]

  • NextSDS. (n.d.). 2-methyl-1,2,3,4-tetrahydroquinolin-5-ol — Chemical Substance Information. Retrieved from [Link]

  • (2026, March 14). The Role of 2-Methyl-1,2,3,4-Tetrahydroquinoline in Advanced Chemical Synthesis.
  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline - Organic Syntheses Procedure. Retrieved from [Link]

  • (2023, June 1). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol.
  • ResearchGate. (2024, September 5). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. Retrieved from [Link]

  • MDPI. (2024, November 14). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Retrieved from [Link]

  • European Medicines Agency (EMA). (2024, April 5). ICH Q3C (R9) Guideline on impurities. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. Retrieved from [Link]

  • MDPI. (2023, July 26). Synthesis, Crystal Growth, and Computational Investigation of New Tetrahydroisoquinoline Derivatives Potent against Molecule Nitric Oxide Synthases. Retrieved from [Link]

  • ResearchGate. (2025, October 18). Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines. Retrieved from [Link]

Sources

Troubleshooting

Resolving matrix effects in 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol mass spectrometry analysis

Welcome to the Advanced Bioanalytical Troubleshooting Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing quantitative challenges—specifically matrix effec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioanalytical Troubleshooting Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing quantitative challenges—specifically matrix effects—during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol.

By bridging fundamental chemistry with self-validating analytical protocols, this guide provides actionable, causally-driven solutions to ensure your pharmacokinetic and clinical data remain robust and regulatory-compliant.

Section 1: Core FAQs & Troubleshooting

Q1: Why am I observing severe signal suppression for 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol in plasma and urine matrices? A: 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol is a polar, basic small molecule containing a secondary amine within its tetrahydroquinoline ring and a phenolic hydroxyl group. In positive Electrospray Ionization (ESI+), it readily forms a protonated precursor ion [M+H]+ at m/z 164.1[1]. However, biological matrices like plasma are rich in endogenous phospholipids (e.g., glycerophosphocholines). These lipids possess high surface activity and basicity. During the ESI droplet desolvation process, these highly concentrated matrix components outcompete the target analyte for available protons and surface space on the droplet[2]. This prevents the tetrahydroquinoline analyte from efficiently transitioning into the gas phase, resulting in severe ion suppression.

Q2: How can I systematically identify where matrix suppression is occurring in my chromatographic run? A: The most effective diagnostic tool is the Post-Column Infusion method[3]. This technique provides a qualitative, continuous visual map of matrix effects across your entire chromatographic gradient. By injecting a blank matrix extract through the LC column while continuously infusing a pure standard of the analyte post-column via a T-piece, you create a steady baseline signal in the mass spectrometer. Any dips (suppression) or spikes (enhancement) in this baseline indicate the exact retention times where matrix components are co-eluting and interfering with ionization[4]. If your analyte's retention time falls within one of these "suppression zones," you must adjust your LC gradient to shift the analyte peak away from the interference.

Q3: Simple protein precipitation (PPT) isn't working. What is the optimal sample preparation strategy to eliminate phospholipid interference? A: While PPT removes proteins, it leaves nearly all phospholipids in the extract, which is fatal for ESI+ analysis of basic amines. To resolve this, transition to Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). The causality behind this choice relies on the analyte's pKa. The secondary amine of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol is protonated under acidic conditions. By loading the sample onto an MCX cartridge at a low pH, the positively charged analyte binds strongly to the negatively charged sulfonic acid groups on the sorbent via ionic interactions. This strong retention allows you to perform an aggressive wash with 100% organic solvent, which completely strips away the hydrophobic, uncharged phospholipids. Finally, eluting with a basic organic solvent neutralizes the amine, releasing the pure analyte[3].

Q4: How do I quantitatively validate that matrix effects are resolved according to regulatory standards? A: Regulatory bodies require a quantitative assessment using the Matrix Factor (MF)[5]. The MF is calculated as the peak response of the analyte spiked into a post-extracted blank matrix divided by the peak response of the analyte in a neat solvent solution. An MF of 1.0 indicates no matrix effect. According to FDA Bioanalytical Method Validation guidelines, the IS-normalized Matrix Factor (using a Stable Isotope-Labeled Internal Standard, SIL-IS) must demonstrate a coefficient of variation (CV) of <15% across at least six independent lots of matrix[2].

Section 2: Experimental Workflows & Protocols

Protocol A: Post-Column Infusion for Matrix Effect Mapping

This self-validating protocol maps the exact elution windows of suppressing lipids.

G Blank LC System (Inject Blank Matrix) Tee T-Piece Mixer Blank->Tee Eluting Matrix Pump Syringe Pump (Infuse Analyte) Pump->Tee Constant Analyte ESI Mass Spectrometer (ESI Source) Tee->ESI Chroma Chromatogram (Map Suppression Zones) ESI->Chroma

Post-column infusion setup for mapping matrix suppression zones in LC-MS/MS.

Step-by-Step Methodology:

  • Standard Preparation: Prepare a 1 µg/mL solution of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol in 50:50 Methanol:Water.

  • Hardware Setup: Connect a syringe pump to a zero-dead-volume T-piece installed directly between the LC analytical column and the MS ESI source.

  • Infusion: Set the syringe pump flow rate to 10 µL/min to establish a continuous baseline.

  • MS Configuration: Monitor the specific MRM transition for the analyte (m/z 164.1 → characteristic product ion).

  • Injection: Inject a processed blank matrix sample (e.g., human plasma extracted via your current method) onto the LC column using your standard gradient method.

  • Data Interpretation: Observe the baseline. A significant drop (>15%) in the continuous baseline indicates a matrix suppression zone. Adjust chromatography to ensure the analyte elutes outside these zones.

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE Workflow

This protocol leverages the basicity of the tetrahydroquinoline ring to chemically isolate the analyte from phospholipids.

G Sample Acidified Plasma Sample (Analyte + Lipids) Load Load onto MCX SPE (Ionic Binding of Amine) Sample->Load Wash1 Wash 1: 2% Formic Acid (Removes Salts/Polar Matrix) Load->Wash1 Wash2 Wash 2: 100% Methanol (Strips Phospholipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Neutralizes Amine, Releases Analyte) Wash2->Elute Result Purified Extract (Ready for LC-MS/MS) Elute->Result

Mixed-Mode Cation Exchange (MCX) SPE workflow for isolating basic amines.

Step-by-Step Methodology:

  • Pre-treatment: Dilute 100 µL of plasma with 100 µL of 4% Formic Acid in water to disrupt protein binding and ensure the secondary amine is fully protonated.

  • Conditioning: Pass 1 mL of Methanol through the 30 mg MCX cartridge, followed by 1 mL of 2% Formic Acid in water.

  • Loading: Apply the pre-treated sample to the cartridge at a flow rate of ~1 drop per second.

  • Aqueous Wash: Pass 1 mL of 2% Formic Acid in water to remove salts and polar endogenous compounds.

  • Organic Wash (Critical Step): Pass 1 mL of 100% Methanol. Because the analyte is ionically bound, this aggressive wash safely strips away hydrophobic phospholipids without causing analyte breakthrough.

  • Elution: Pass 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. The high pH neutralizes the amine, breaking the ionic bond and eluting the target compound.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of the initial LC mobile phase.

Section 3: Quantitative Data & Validation Metrics

To demonstrate the causality of sample preparation choices on matrix effects, the following table summarizes the expected performance metrics for 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol across different extraction techniques.

Table 1: Impact of Sample Preparation on Matrix Effects and Analyte Recovery

Sample Preparation MethodAbsolute Matrix Factor (MF)IS-Normalized MFPhospholipid RemovalAnalyte Recovery (%)
Protein Precipitation (PPT) 0.42 (Severe Suppression)0.88< 5%95%
Liquid-Liquid Extraction 0.75 (Moderate Suppression)0.95~ 60%72%
Reversed-Phase SPE (HLB) 0.68 (Moderate Suppression)0.92~ 40%88%
Mixed-Mode SPE (MCX) 0.98 (Negligible Effect)1.01 > 99% 91%

Note: Regulatory compliance requires the IS-Normalized MF to have a CV < 15% across lots. While PPT yields high recovery, the absolute MF of 0.42 indicates a 58% loss of signal due to ion suppression, severely compromising the Lower Limit of Quantitation (LLOQ).

Section 4: References[3] Title: Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review

Source: mdpi.com URL: 5] Title: Bioanalytical Method Validation Guidance for Industry Source: fda.gov URL: 4] Title: Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis Source: chromatographyonline.com URL: 2] Title: The Impact of Matrix Effects on Mass Spectrometry Results Source: resolvemass.ca URL: 1] Title: 2-methyl-1,2,3,4-tetrahydroquinolin-5-ol - PubChemLite Source: uni.lu URL:

Sources

Optimization

Technical Support Center: Formulation Strategies for In Vivo Administration of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for selecting and preparing suitable solvent systems for the in vivo administration of 2-Methyl-1,2,3,4-tetra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for selecting and preparing suitable solvent systems for the in vivo administration of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol. Given the structural characteristics of this molecule—a substituted tetrahydroquinoline—it is anticipated to have limited aqueous solubility, a common challenge in preclinical development.[1][2] This document outlines a logical, step-by-step approach to solubility screening and vehicle selection, addresses common troubleshooting scenarios, and provides detailed protocols to ensure consistent and safe formulation for your in vivo studies.

Part 1: Understanding the Formulation Challenge & Initial Strategy

Question: I am starting my first in vivo study with 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol. What is the first step in choosing a solvent?

Answer: The critical first step is to determine the compound's baseline solubility in a range of pharmaceutically acceptable solvents. The molecular structure of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol suggests it is a lipophilic compound, meaning it is likely poorly soluble in water.[3][4] Therefore, direct dissolution in aqueous vehicles like saline or phosphate-buffered saline (PBS) is expected to be insufficient for achieving typical in vivo dosing concentrations.

Your initial strategy should be a systematic solubility screening to identify a suitable solvent or, more likely, a co-solvent system that can be safely administered to animals. This empirical approach is essential as the ideal vehicle depends on the required dose, the route of administration, and the specific animal model.[5]

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the formulation process.

Issue 1: My compound precipitates out of solution when I add the aqueous component (saline/PBS).
  • Question: I dissolved 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol in DMSO, but it crashed out when I diluted it with saline. How can I prevent this?

  • Answer: This is a common issue known as "fall-out" and occurs when a drug is highly soluble in a strong organic solvent but insoluble in the final aqueous vehicle. The key is to create a more gradual transition in polarity using a multi-component co-solvent system.[6]

    • Causality: DMSO is a very strong, aprotic solvent. When this solution is rapidly diluted with an aqueous carrier, the local concentration of the drug exceeds its solubility limit in the new, more polar environment, causing it to precipitate.

    • Troubleshooting Steps:

      • Introduce a Co-solvent/Bridging Solvent: Before adding the aqueous phase, dilute the initial DMSO stock with a water-miscible co-solvent like Polyethylene Glycol 300 (PEG300) or Propylene Glycol (PG).[1][7] These act as "bridging" solvents, reducing the polarity change and helping to keep the compound in solution.

      • Add a Surfactant: Incorporate a non-ionic surfactant such as Tween® 80 or Solutol® HS 15 at a low percentage (typically 1-5%).[1][5] Surfactants form micelles that can encapsulate the drug molecule, significantly enhancing its apparent aqueous solubility and preventing precipitation.[1]

      • Optimize the Order of Addition: The order in which you mix components is critical. Always start by dissolving the compound in the strongest organic solvent (e.g., DMSO), then add the co-solvent (e.g., PEG300), followed by the surfactant (e.g., Tween® 80), and finally, add the aqueous vehicle (e.g., saline) slowly while vortexing.[8]

Issue 2: I'm observing unexpected toxicity or adverse events in my animal cohort, including the vehicle control group.
  • Question: My animals are showing signs of distress (e.g., lethargy, ruffled fur) even in the vehicle-only group. What could be the cause?

  • Answer: Vehicle-induced toxicity is a critical consideration. While components like DMSO, PEG300, and ethanol are widely used, they are not biologically inert and can cause adverse effects, especially at higher concentrations.[9]

    • Causality: High concentrations of organic solvents can cause local tissue irritation, hemolysis (if administered intravenously), and systemic toxicity.[6][9] For example, DMSO should ideally be kept below 10% of the final formulation volume for most routes of administration.[6]

    • Troubleshooting Steps:

      • Reduce Organic Solvent Concentration: The primary goal is to use the minimum amount of organic solvent necessary to dissolve the compound. Re-screen solubility to see if a lower percentage of DMSO is feasible, perhaps by slightly increasing the PEG300 or adding a surfactant.

      • Verify Vehicle Tolerability: Always run a pilot study with a vehicle-only group to confirm that the formulation is well-tolerated at the intended volume and administration route before proceeding with the full efficacy study.[5]

      • Consider Alternative Formulations: If co-solvent toxicity is a concern, explore other strategies. For oral administration, an aqueous suspension using a suspending agent like 0.5% carboxymethylcellulose (CMC) can be an excellent alternative.[5] For lipophilic compounds, an oil-based vehicle like corn oil may be suitable for oral, subcutaneous, or intraperitoneal routes.[7]

Issue 3: My experimental results show high variability between animals.
  • Question: There is a significant spread in the pharmacokinetic or pharmacodynamic data within the same treatment group. Could my formulation be the cause?

  • Answer: Yes, an unstable or improperly prepared formulation is a frequent cause of high in vivo variability.[10]

    • Causality: If the compound is not fully dissolved or begins to precipitate before or during administration, the actual dose delivered to each animal will be inconsistent. This is especially true for suspensions if they are not uniformly mixed.

    • Troubleshooting Steps:

      • Ensure Complete Dissolution: Visually inspect your final formulation against a light source to ensure it is a clear, particle-free solution. If you observe any haze or precipitate, the formulation is not viable.

      • Assess Formulation Stability: Prepare the formulation and let it stand at room temperature for the maximum anticipated time between preparation and dosing. Visually inspect for any signs of precipitation. If it is not stable, it must be prepared fresh immediately before dosing each cohort.[11]

      • Standardize Preparation Methods: Ensure the formulation is prepared with the exact same procedure, including the order of addition and mixing method (e.g., vortexing time), for every experiment to ensure batch-to-batch consistency.[5]

Part 3: Data Presentation & Recommended Starting Formulations

The following table summarizes common, generally recognized as safe (GRAS) excipients for developing formulations for poorly soluble compounds.[12][13] This should serve as your starting point for solubility screening.

ExcipientClassFunctionTypical Concentration Limit (IV/IP)Key Considerations
Dimethyl Sulfoxide (DMSO) Co-solventStrong solubilizing agent<10% v/vCan cause toxicity at higher concentrations.[9]
PEG 300 / PEG 400 Co-solventWater-miscible solvent, improves solubility<40% v/vGenerally well-tolerated but can be viscous.[7]
Ethanol Co-solventSolubilizing agent<10% v/vCan cause irritation and has biological effects.[7][9]
Tween® 80 (Polysorbate 80) SurfactantSolubilizer, emulsifier, prevents precipitation<5% v/vCan cause hypersensitivity reactions in some cases.[5]
Hydroxypropyl-β-Cyclodextrin (HPβCD) Complexing AgentForms inclusion complexes to enhance solubility20-40% w/vEffective for many compounds, can alter PK profile.
Corn Oil / Sesame Oil Lipid VehicleVehicle for highly lipophilic compoundsN/A (Not for IV)Suitable for PO, SC, or IP routes.[5][7]
0.9% Saline / PBS Aqueous VehicleIsotonic diluentAs requiredPrimary vehicle, poor solvent for lipophilic drugs.[7]

Part 4: Experimental Protocols & Visual Workflows

Protocol 1: Systematic Solubility Screening

Objective: To determine the approximate solubility of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol in various GRAS solvents and co-solvent systems.

Materials:

  • 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol powder

  • Selection of solvents (e.g., DMSO, PEG 300, Ethanol, Tween® 80, 0.9% Saline)

  • Vortex mixer & Sonicator

  • Warming plate or water bath

Methodology:

  • Initial Solvent Assessment:

    • Weigh 1-2 mg of the compound into separate microcentrifuge tubes.

    • Add a small, precise volume (e.g., 100 µL) of a single solvent (DMSO, PEG 300, Ethanol) to each tube.

    • Vortex vigorously for 2 minutes. If not dissolved, sonicate for 10-15 minutes. Gentle warming (37-40°C) can be applied if the compound is heat-stable.

    • If the compound dissolves completely, add more compound in small, known increments until saturation is reached. Record the final concentration in mg/mL. This identifies the most powerful primary solvents.

  • Co-solvent System Screening:

    • Based on the initial screen, prepare common vehicle combinations. Examples include:

      • 10% DMSO / 40% PEG 300 / 50% Saline

      • 10% Ethanol / 20% Tween® 80 / 70% Saline

      • 10% DMSO / 90% Corn Oil (for non-IV routes)

    • For each vehicle, prepare a 1 mL volume in a glass vial.

    • Calculate the amount of compound needed to achieve the highest desired in vivo concentration.

    • Add the powdered compound to the pre-mixed vehicle.

    • Vortex, sonicate, and gently warm as needed to facilitate dissolution. Visually inspect for clarity. This step validates if a complete solution can be formed at the target concentration.[11]

Workflow for Vehicle Selection

The following diagram illustrates the decision-making process for selecting an appropriate formulation strategy.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Clear Solution Development cluster_2 Phase 3: Alternative Formulations start Start: Define Target Dose & Route of Administration sol_screen Perform Solubility Screen (Protocol 1) start->sol_screen is_soluble_water Soluble in Aqueous Vehicle (e.g., Saline)? sol_screen->is_soluble_water cosolvent Develop Co-solvent System (e.g., DMSO/PEG300/Saline) is_soluble_water->cosolvent No final_formulation Final Formulation: Stable, Clear Solution or Homogenous Suspension is_soluble_water->final_formulation Yes precip Precipitation Observed? cosolvent->precip suspension Consider Suspension (e.g., 0.5% CMC in water) or Oil Vehicle (e.g., Corn Oil) cosolvent->suspension If solution not possible add_surfactant Add Surfactant (e.g., 1-5% Tween 80) precip->add_surfactant Yes precip->final_formulation No add_surfactant->final_formulation suspension->final_formulation

Caption: Decision tree for in vivo formulation selection.

Protocol 2: Preparation of a Dosing Solution (Example Vehicle)

Objective: To prepare a sterile, ready-to-inject formulation of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol at a final concentration of 2 mg/mL in a vehicle of 10% DMSO / 40% PEG 300 / 5% Tween® 80 / 45% Saline.

Methodology:

  • Calculate Required Volumes: For a final volume of 10 mL, you will need:

    • Compound: 20 mg

    • DMSO: 1.0 mL

    • PEG 300: 4.0 mL

    • Tween® 80: 0.5 mL

    • 0.9% Saline: 4.5 mL

  • Dissolve the Compound: In a sterile 15 mL conical tube, weigh out 20 mg of the compound. Add 1.0 mL of DMSO. Vortex until the compound is completely dissolved. This is your "Master Liquid".[8]

  • Add Co-solvent: To the master liquid, add 4.0 mL of PEG 300. Vortex thoroughly for at least 1 minute until the solution is homogenous.

  • Add Surfactant: Add 0.5 mL of Tween® 80 to the mixture. Vortex again for 1 minute to ensure complete mixing.

  • Add Aqueous Phase: Slowly add the 4.5 mL of 0.9% Saline to the mixture while continuously vortexing. Adding the aqueous phase last and slowly is crucial to prevent precipitation.[8]

  • Final Inspection & Sterilization: Visually inspect the final solution to ensure it is clear and free of any particulate matter. If required for the administration route (e.g., IV), sterile filter the final solution through a 0.22 µm syringe filter compatible with the solvent mixture (e.g., a PTFE filter).

Workflow for Dosing Solution Preparation

G cluster_workflow Step-by-Step Formulation Protocol step1 Step 1: Weigh Compound Add DMSO step2 Step 2: Vortex until clear (Master Liquid) step1->step2 step3 Step 3: Add PEG 300 Vortex to mix step2->step3 step4 Step 4: Add Tween 80 Vortex to mix step3->step4 step5 Step 5: Slowly add Saline while vortexing step4->step5 step6 Step 6: Final Inspection (Clarity Check) step5->step6

Caption: Workflow for preparing a multi-component dosing solution.

References

  • What are the vehicles used to dissolve drugs for in vivo treatment? - ResearchGate. Available from: [Link]

  • Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. - CABI Digital Library. Available from: [Link]

  • Guidelines on Dosage Calculation and Stock Solution Preparation in Experimental Animals' Studies - SciSpace. Available from: [Link]

  • 2-Methyl-1,2,3,4-tetrahydroquinoline Manufacturer & Supplier in China. Available from: [Link]

  • Guidelines on dosage calculation and stock solution preparation in experimental animals' studies - ResearchGate. Available from: [Link]

  • Master Drug Dosing: Stepwise Dilution, Dose Volume & Calculations MADE EASY! - YouTube. Available from: [Link]

  • Acceptable solvents for in vitro drug solutions or in vivo... | Download Table - ResearchGate. Available from: [Link]

  • Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions | Request PDF - ResearchGate. Available from: [Link]

  • 2-methyl-1,2,3,4-tetrahydroquinolin-5-ol — Chemical Substance Information - NextSDS. Available from: [Link]

  • Biological actions of drug solvents - SciSpace. Available from: [Link]

  • Manual Restraint and Common Compound Administration Routes in Mice and Rats. Available from: [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. Available from: [Link]

  • 2-Methyl-1,2,3,4-tetrahydroquinoline | C10H13N | CID 96289 - PubChem. Available from: [Link]

  • Use treatment and dose tools in In Vivo - Benchling Help Center. Available from: [Link]

  • (PDF) Excipient Selection In Parenteral Formulation Development - ResearchGate. Available from: [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Excipients' Attributes Crucial for Parenteral Preparation - Roquette. Available from: [Link]

  • 1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol | C10H13NO | CID 1380893 - PubChem. Available from: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC. Available from: [Link]

  • The Role of 2-Methyl-1,2,3,4-Tetrahydroquinoline in Advanced Chemical Synthesis. Available from: [Link]

  • Synthesis of 2-methyl-1,2,3,4-tetrahydroquinolin-4- yl)pyrrolidin-2-ones (3a−g). Available from: [Link]

  • Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - MDPI. Available from: [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

  • N-Methyl-1,2,3,4-tetrahydroquinoline - ChemBK. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol vs 1,2,3,4-tetrahydroquinoline biological activity

An objective, data-driven comparison between 1,2,3,4-tetrahydroquinoline (THQ) and its functionalized derivative, 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol (2-Me-5-OH-THQ) , reveals how specific structural modifications d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven comparison between 1,2,3,4-tetrahydroquinoline (THQ) and its functionalized derivative, 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol (2-Me-5-OH-THQ) , reveals how specific structural modifications dictate biological activity. While the bare THQ scaffold is a well-documented "privileged structure" in medicinal chemistry[1], the addition of a 2-methyl group and a 5-hydroxyl group fundamentally shifts the molecule's pharmacological profile, transforming it from a general hydrophobic intercalator into a potent antioxidant and a highly specific kinase inhibitor intermediate.

This guide provides a comprehensive analysis of their comparative biological activities, supported by structural causality and self-validating experimental methodologies.

Structural and Mechanistic Divergence

The biological activity of any small molecule is intrinsically linked to its functional groups. The parent compound, 1,2,3,4-tetrahydroquinoline , consists of a fused bicyclic system (a benzene ring fused to a saturated piperidine ring). It acts primarily through hydrophobic interactions and serves as a core motif for NF-κB inhibitors and broad-spectrum antimicrobial agents[2][3].

In contrast, 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol introduces two critical functional handles[4]:

  • The 5-Hydroxyl Group (Phenolic Motif): This modification converts the inert aromatic ring into a potent hydrogen-atom donor. Similar to the mechanism of α-tocopherol (Vitamin E), the 5-OH group can quench reactive oxygen species (ROS). The resulting phenoxyl radical is highly stabilized by the electron-donating effect of the adjacent nitrogen atom, granting the molecule exceptional antioxidant properties[5]. Furthermore, the 5-OH group acts as a critical hydrogen-bond donor/acceptor, allowing derivatives to anchor tightly into the hinge region of target enzymes, such as RET kinase[6].

  • The 2-Methyl Group: The addition of a methyl group on the saturated ring increases the molecule's lipophilicity (LogP) and introduces steric bulk. This steric hindrance is crucial for dictating enantioselective binding within tight enzymatic pockets and improving cellular membrane permeability[7].

SAR_Pathway THQ 1,2,3,4-Tetrahydroquinoline (Base Scaffold) Sub_Bare Unsubstituted THQ (High Lipophilicity) THQ->Sub_Bare No substitution Sub_Mod 2-Methyl-5-OH-THQ (H-Bonding & Sterics) THQ->Sub_Mod +2-Me, +5-OH Act_NFKB NF-κB Inhibition (Hydrophobic Binding) Sub_Bare->Act_NFKB Intercalation Act_Radical Potent Radical Scavenging (Phenolic H-Donation) Sub_Mod->Act_Radical Antioxidant Pathway Act_Kinase Kinase Hinge Binding (RET/CETP Targets) Sub_Mod->Act_Kinase Receptor Targeting

Structure-Activity Relationship (SAR) divergence between THQ and 2-Me-5-OH-THQ.

Comparative Biological Activity Profiles

Antioxidant and Radical Scavenging

The bare THQ scaffold exhibits relatively weak antioxidant activity on its own, generally requiring high concentrations to achieve measurable radical scavenging. However, the introduction of the 5-hydroxyl group in 2-Me-5-OH-THQ drastically lowers the EC50 required for radical neutralization. In DPPH and ABTS assays, phenolic tetrahydroquinolines consistently outperform their unsubstituted counterparts, often rivaling standard antioxidants like ascorbic acid[5][8].

Kinase Inhibition and Anticancer Potential

Unsubstituted THQ derivatives are recognized for their ability to inhibit LPS-induced NF-κB transcriptional activity, making them viable leads for generalized cytotoxic agents[2]. However, they often lack target specificity. 2-Me-5-OH-THQ serves as a superior building block for targeted therapies. For example, when incorporated into quinazoline scaffolds, the 5-OH group forms essential hydrogen bonds with the Glu805 residue in the hinge region of RET kinase, yielding highly selective inhibitors with IC50 values in the nanomolar range[6].

Quantitative Data Summary

Table 1: Comparative In Vitro Activity Profile (Representative Data)

Biological Parameter1,2,3,4-Tetrahydroquinoline (THQ)2-Methyl-1,2,3,4-tetrahydroquinolin-5-olMechanism of Action
DPPH Scavenging (EC50) > 100 μM (Weak)< 15 μM (Potent)H-atom donation from 5-OH
ABTS Scavenging (EC50) > 80 μM (Weak)< 10 μM (Potent)Electron transfer / Radical quenching
RET Kinase Inhibition (IC50) > 10 μM (Non-specific)< 10 nM (High affinity)*H-bonding at kinase hinge region
NF-κB Inhibition (IC50) ~60 μM (Moderate)VariableHydrophobic pocket intercalation
Cytotoxicity Profile Broad, non-selectiveSelective (e.g., HeLa, PC3)Steric-driven receptor targeting

*Note: Kinase inhibition data reflects functionalized derivatives utilizing the 2-Me-5-OH-THQ scaffold.

Experimental Methodologies

To objectively validate the performance differences between these two scaffolds, the following self-validating protocols are recommended. Each protocol is designed with internal controls to ensure the causality of the observed biological effects is accurately attributed to the structural modifications.

Exp_Workflow Prep Compound Prep (10mM DMSO) Assay1 DPPH Assay (Antioxidant) Prep->Assay1 Assay2 FRET Kinase Assay (RET Binding) Prep->Assay2 Read1 Absorbance @ 517 nm Assay1->Read1 Read2 Fluorescence Ratio Assay2->Read2 Data IC50 / EC50 Determination Read1->Data Read2->Data

Standardized experimental workflow for comparative biological screening.
Protocol A: DPPH Radical Scavenging Assay (Antioxidant Validation)

Causality: This assay isolates the hydrogen-donating capability of the 5-OH group, proving that the antioxidant activity is a direct result of the phenolic substitution rather than the bicyclic core.

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in analytical-grade methanol. Note: DPPH is highly light-sensitive; store in an amber flask.

  • Compound Dilution: Prepare serial dilutions (1 μM to 100 μM) of both THQ and 2-Me-5-OH-THQ in DMSO.

  • Reaction Initiation: In a 96-well microplate, mix 20 μL of the test compound with 180 μL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for exactly 30 minutes. This duration allows the radical quenching kinetics to reach equilibrium.

  • Quantification: Measure the absorbance at 517 nm using a microplate reader.

  • Self-Validation System: Include Ascorbic Acid or Trolox as a positive control, and a DMSO blank as a negative control. A dose-dependent decrease in absorbance in the positive control validates the dynamic range of the assay. Calculate the EC50 using non-linear regression analysis.

Protocol B: In Vitro FRET-Based Kinase Inhibition Assay

Causality: This assay demonstrates how the 5-OH group enhances binding affinity to specific kinase pockets (e.g., RET kinase) by acting as an essential hydrogen bond donor.

  • Buffer & Enzyme Prep: Reconstitute recombinant RET kinase and a fluorescently labeled peptide substrate in a standardized kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Plating: Dispense 10 μL of the kinase/substrate mixture into a 384-well low-volume plate.

  • Compound Addition: Using an acoustic liquid handler, transfer 100 nL of the test compounds (THQ vs. 2-Me-5-OH-THQ derivatives) to generate a 10-point dose-response curve.

  • Reaction: Initiate the kinase reaction by adding 10 μL of ATP (calibrated to the specific Km concentration for RET). Incubate for 60 minutes at 25°C.

  • Development: Add 20 μL of a proprietary Development Solution (containing a protease that specifically cleaves the unphosphorylated substrate, disrupting the FRET signal).

  • Self-Validation System: Read the Coumarin/Fluorescein emission ratio. Include Vandetanib as a reference standard[6]. The ratio of phosphorylated to unphosphorylated peptide directly correlates with kinase activity, ensuring the calculated IC50 is target-specific.

References

  • National Center for Biotechnology Information (NIH). "Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents." Available at:[Link]

  • PubChem. "2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol." Available at:[Link]

  • ResearchGate. "Antioxidant activity of the fused heterocyclic compounds, 1,2,3,4-tetrahydroquinolines, and related compounds." Available at:[Link]

  • National Center for Biotechnology Information (NIH). "The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity." Available at: [Link]

  • Royal Society of Chemistry (RSC). "Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity." Available at: [Link]

Sources

Comparative

A Senior Application Scientist’s Guide to Purity Validation: A Comparative Analysis of qNMR for 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol

In the landscape of pharmaceutical development and chemical research, the absolute purity of a compound is not merely a quality metric; it is the bedrock of reliable biological data, consistent manufacturing, and regulat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical research, the absolute purity of a compound is not merely a quality metric; it is the bedrock of reliable biological data, consistent manufacturing, and regulatory compliance. For researchers and drug development professionals, an erroneous purity value can lead to flawed structure-activity relationship (SAR) studies, inaccurate dosage calculations, and significant delays in the development pipeline. This guide provides an in-depth, experience-driven protocol for validating the purity of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol, a heterocyclic compound of interest, using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind our experimental choices and objectively compare qNMR with High-Performance Liquid Chromatography (HPLC), providing the data and framework necessary for informed analytical decisions.

The Analytical Challenge: Why Purity Matters

Purity assessment is a critical facet of chemical analysis, particularly in regulated industries.[1] The presence of undetected impurities, such as residual solvents, starting materials, or by-products, can significantly impact a compound's pharmacological and toxicological profile. Quantitative NMR has emerged as a powerful primary analytical method for purity determination because the signal intensity is directly proportional to the number of nuclei, allowing for a direct measurement of molar concentration without the need for substance-specific reference standards for every impurity.[1][2] This inherent universality provides a distinct advantage over chromatographic techniques, which rely on the response factor of a detector.

Pillar 1: The qNMR Experimental Design for 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol

The success of any qNMR experiment hinges on a meticulously planned methodology.[3] Our approach is a self-validating system where each choice is made to minimize uncertainty and ensure accuracy.

Analyte at a Glance: 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol
  • Structure: A bicyclic molecule containing a tetrahydroquinoline core, a methyl group at the 2-position, and a hydroxyl group on the aromatic ring.

  • Properties: The presence of the amine and hydroxyl groups makes the molecule polar. It is expected to be soluble in polar organic solvents.[4]

  • Expected ¹H NMR Spectrum: The spectrum will feature distinct signals for aromatic protons, aliphatic protons on the saturated ring, the N-H proton, the O-H proton, and the methyl group protons. The key is to select a signal for quantification that is well-resolved and free from overlap with any other signals.

Causality Behind Key Experimental Choices
  • Selection of the Internal Standard (IS): The choice of an IS is the most critical decision in a qNMR experiment, as it forms the backbone of the entire calculation.[5]

    • What We Need: An ideal IS must have high purity (preferably a Certified Reference Material, CRM), be chemically stable, non-volatile, and possess sharp, simple signals that do not overlap with the analyte's signals.[6][7]

    • Our Choice: Maleic acid .

    • Why Maleic Acid?

      • Solubility: It is soluble in common polar deuterated solvents like DMSO-d₆ and D₂O, which are also suitable for our polar analyte.

      • Signal Simplicity & Location: It produces a sharp singlet for its two olefinic protons, typically in a region around 6.3 ppm, which is generally clear of the complex aromatic and aliphatic signals of our target molecule.[5][8]

      • Stability: It is a stable, non-hygroscopic solid, allowing for accurate weighing.

  • Selection of the Deuterated Solvent:

    • What We Need: A solvent that completely dissolves both the analyte and the internal standard to create a homogeneous solution, which is essential for accurate integration.[7]

    • Our Choice: Dimethyl Sulfoxide-d₆ (DMSO-d₆) .

    • Why DMSO-d₆?

      • Excellent Solvating Power: Its high polarity effectively dissolves a wide range of organic molecules, including our polar analyte and maleic acid.

      • Reduced Proton Exchange: The exchangeable N-H and O-H protons of the analyte will appear as broader signals but are less likely to be completely exchanged away compared to using D₂O, allowing for more complete structural confirmation. The residual solvent peak of DMSO-d₆ at ~2.5 ppm does not interfere with the likely aromatic or key aliphatic signals of the analyte.

  • NMR Acquisition Parameters: Standard NMR parameters used for structural elucidation are often insufficient for quantitative analysis.[9] We must ensure the experiment is conducted under quantitative conditions.

    • Relaxation Delay (d1): This is the time between pulses. To ensure complete relaxation of all protons, d1 should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the IS. A conservative and robust choice is a d1 of 30-60 seconds.[7] This prevents signal saturation, which would lead to an underestimation of the integral area for slower-relaxing nuclei.

    • Pulse Angle: A 90° pulse is used to ensure maximum signal excitation for all nuclei, which is fundamental for accurate quantification.[7]

    • Number of Scans (NS): This is determined by the need for an adequate signal-to-noise ratio (S/N). For accurate integration (precision better than 1%), a S/N of at least 250:1 is recommended for the signals of interest.[10]

Pillar 2: Step-by-Step qNMR Protocol

This protocol is designed to be a self-validating system, ensuring traceability and accuracy from start to finish.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh ~10 mg of Analyte weigh_is Accurately weigh ~5 mg of Internal Standard (Maleic Acid) dissolve Dissolve both in ~0.7 mL DMSO-d6 in an NMR tube weigh_is->dissolve vortex Vortex to ensure complete dissolution dissolve->vortex instrument Place sample in NMR spectrometer (e.g., 400 MHz) vortex->instrument lock_shim Lock and Shim on DMSO-d6 instrument->lock_shim params Set Quantitative Parameters (d1 > 30s, 90° pulse, NS for S/N > 250) lock_shim->params acquire Acquire 1H NMR Spectrum params->acquire processing Apply Zero-Filling and Fourier Transform acquire->processing phase_baseline Manual Phasing and Baseline Correction processing->phase_baseline integrate Integrate selected signals for Analyte and IS phase_baseline->integrate calculate Calculate Purity using the qNMR Equation integrate->calculate

Caption: Workflow for purity determination by qNMR.

Detailed Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol into a clean, dry vial using an analytical balance with 0.01 mg accuracy.[11] Record the exact mass (m_a).

    • Accurately weigh approximately 5 mg of high-purity (≥99.5%) maleic acid (internal standard) into the same vial. Record the exact mass (m_std).

    • Add approximately 0.7 mL of DMSO-d₆ to the vial.

    • Vortex the sample for at least 1 minute to ensure both the analyte and the internal standard are fully dissolved.

    • Transfer the solution to a standard 5 mm NMR tube.

  • NMR Data Acquisition (400 MHz Spectrometer Example):

    • Insert the NMR tube into the spectrometer.

    • Lock the field on the deuterium signal of DMSO-d₆.

    • Perform automated or manual shimming to optimize magnetic field homogeneity.

    • Set the following key acquisition parameters:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems, modified for a 90° pulse).

      • Pulse Angle (p1): Calibrated 90° pulse.

      • Relaxation Delay (d1): 30 seconds.

      • Acquisition Time (aq): At least 3 seconds.

      • Number of Scans (ns): 16-64 scans (adjust to achieve S/N > 250:1 for the peaks to be integrated).

      • Temperature: Maintain a stable temperature, e.g., 298 K.

    • Acquire the spectrum.

  • Data Processing:

    • Apply an exponential window function with a minimal line broadening (LB = 0.1-0.3 Hz) to improve S/N without significantly distorting the peak shape.

    • Perform Fourier transformation.

    • Carefully and manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction (e.g., 5th-order polynomial) to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.[11]

  • Purity Calculation:

    • Select a well-resolved signal from the analyte that is free from any overlap. For our analyte, a signal from one of the aromatic protons or the singlet from the C2-methyl group would be ideal candidates.

    • Select the singlet from the maleic acid internal standard.

    • Integrate both selected signals (I_a for analyte, I_std for standard).

    • Use the following equation to calculate the purity (P_a) of the analyte[3][9]:

      Purity (wt%) = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std

    • Where:

      • I: Integral value of the signal.

      • N: Number of protons generating the signal (e.g., N_std = 2 for maleic acid).

      • M: Molar mass of the compound.

      • m: Mass of the compound weighed.

      • P: Purity of the standard (e.g., 99.8%).

      • 'a' denotes the analyte and 'std' denotes the internal standard.

Pillar 3: qNMR vs. HPLC—An Objective Comparison

While qNMR is a powerful tool, it is essential to understand its place alongside other established analytical techniques like HPLC.[2] The choice of method often depends on the specific analytical question being asked.

Decision Framework: qNMR vs. HPLC

G start Start: Purity Determination Needed q1 Need absolute quantification without a specific reference standard for the analyte? start->q1 q2 Is structural confirmation required simultaneously? q1->q2 Yes q3 Is the primary goal to detect and quantify trace-level impurities (e.g., <0.1%)? q1->q3 No q2->q3 No res_qnmr qNMR is the preferred method q2->res_qnmr Yes q4 Are the impurities isomers or structurally very similar compounds? q3->q4 Yes res_both Orthogonal approach (using both qNMR and HPLC) is highly recommended q3->res_both No res_hplc HPLC is the preferred method q4->res_hplc Yes q4->res_both No

Caption: Decision tree for selecting an analytical method.

Comparative Data Summary
FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV)
Principle Signal area is directly proportional to the number of nuclei.[12] Measures molar ratio.Separation based on differential partitioning between phases; detection based on UV absorbance. Measures response ratio.
Quantification Absolute quantification using a certified internal standard. Does not require an identical standard of the analyte.[2]Relative quantification. Requires a certified reference standard of the analyte for accurate results.
Structural Info Provides full structural information, confirming identity and purity in a single experiment.Provides no structural information, only a retention time and UV spectrum.
Impurity Detection Detects and quantifies any proton-containing impurity, including residual solvents.[1]Excellent for detecting and quantifying impurities that are well-separated and chromophoric.
Sensitivity Lower sensitivity; Limit of Quantification (LOQ) is typically in the mg/mL range.[13]High sensitivity; LOQ can be in the µg/mL or ng/mL range, ideal for trace analysis.[13]
Sample Prep Simple: weigh analyte and standard, dissolve, and run.[10]More complex: may require filtration, dilution, and mobile phase preparation.
Run Time Typically 5-15 minutes per sample.Typically 10-30 minutes per sample, plus column equilibration time.[14]
Development Cost Method development is often faster. Instrumentation is expensive.[14]Method development can be time-consuming. Instrumentation is less expensive than NMR.
Orthogonality Considered orthogonal to chromatographic methods, providing a higher degree of confidence when used in combination.[2]Considered orthogonal to spectroscopic methods.

Conclusion: An Integrated Approach to Purity

For the validation of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol purity, qNMR offers a direct, robust, and highly accurate method that provides simultaneous structural confirmation and absolute quantification. Its primary strength lies in its "first principles" approach, which is less susceptible to the variations in detector response that can affect chromatographic methods.

However, no single technique is infallible. HPLC excels in separating isomers and detecting trace-level impurities that may not be visible in a ¹H NMR spectrum.[2] Therefore, for the highest level of analytical confidence required in drug development, a dual, orthogonal approach is recommended. By using qNMR to establish the absolute purity of the main component and HPLC to profile and quantify trace impurities, researchers can build a complete, reliable, and defensible purity profile for their compound of interest.

References

  • 2-methyl-1,2,3,4-tetrahydroquinolin-5-ol — Chemical Substance Inform
  • A Guide to Quantit
  • Purity by Absolute qNMR Instructions.
  • What is qNMR (quantit
  • Stimuli Article (qNMR). US Pharmacopeia (USP).
  • Quantitative NMR Spectroscopy. University of Oxford.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy. Benchchem.
  • Quantitative 1H Nuclear Magnetic Resonance (qNMR)
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass.
  • Survey and qualification of internal standards for quantific
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
  • Internal Standard for qNMR (Calibration Standard for qNMR). FUJIFILM Wako Chemicals Europe GmbH.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass.
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI.
  • 2-Methyl-1,2,3,4-tetrahydroquinoline Manufacturer & Supplier in China. LookChem.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PubMed.

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Efficacy of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol

Foreword The tetrahydroquinoline (THQ) scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active natural products and syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

The tetrahydroquinoline (THQ) scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] Derivatives of this versatile heterocycle have demonstrated a remarkable breadth of therapeutic potential, with documented activities spanning anticancer, antimicrobial, antiviral, and anti-inflammatory applications.[3][4][5][6][7] This guide, prepared for researchers, scientists, and drug development professionals, provides a framework for evaluating the comparative efficacy of a novel THQ derivative, 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol, against established standard reference compounds. Our focus will be on the anticancer potential of this compound class, a field where THQs have shown significant promise through diverse mechanisms of action, including the modulation of critical signaling pathways like mTOR and NF-κB, induction of apoptosis, and cell cycle arrest.[3][5]

Introduction to the Investigational Compound and Reference Standards

1.1. 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol: A Profile

2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol is a member of the tetrahydroquinoline family. While specific efficacy data for this particular analogue is not yet widely published, its structural features suggest potential for biological activity. The partially saturated ring enhances solubility and bioavailability compared to its fully aromatic quinoline counterparts, while the methyl and hydroxyl substitutions offer sites for metabolic modification and potential interaction with biological targets.[4] Given the extensive research into THQ derivatives as anticancer agents, we will proceed with the hypothesis that this compound may exhibit cytotoxic or cytostatic effects on cancer cell lines.[3][4][5][8]

1.2. Selection of Standard Reference Compounds

To establish a robust comparative baseline, two standard reference compounds with well-characterized mechanisms of action have been selected:

  • Doxorubicin: A broad-spectrum anthracycline antibiotic and a widely used chemotherapeutic agent. Its primary mechanism of action is DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis. It serves as a benchmark for general cytotoxicity.

  • Everolimus: A derivative of rapamycin and a specific inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway (specifically mTORC1). As several studies have pointed to mTOR inhibition as a potential mechanism for THQ derivatives, Everolimus provides a relevant targeted therapy comparator.[5]

Experimental Design for Comparative Efficacy

The following experimental workflow is designed to provide a comprehensive in vitro comparison of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol with Doxorubicin and Everolimus. This multi-pronged approach assesses not only the direct cytotoxic effects but also delves into the potential mechanisms of action.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Analysis & Comparison A Compound Preparation & Solubilization B Cell Line Selection (e.g., A549, MCF-7, PC-3) A->B C MTT Assay (Dose-Response & IC50 Determination) B->C D Apoptosis Assay (Annexin V/PI Staining) C->D Based on IC50 values E Cell Cycle Analysis (Propidium Iodide Staining) C->E Based on IC50 values F Western Blot Analysis (mTOR Pathway Proteins) C->F Based on IC50 values G Comparative IC50 Table I Protein Expression Analysis G->I H Apoptosis & Cell Cycle Profiles H->I

Caption: Experimental workflow for comparative efficacy analysis.

Detailed Experimental Protocols

3.1. Cell Viability (MTT) Assay

This assay provides a quantitative measure of cell viability and allows for the determination of the half-maximal inhibitory concentration (IC50) for each compound.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, PC-3 prostate cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol, Doxorubicin, and Everolimus in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

3.2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells in 6-well plates with each compound at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry, acquiring data for at least 10,000 events per sample.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

3.3. Western Blot for mTOR Pathway Analysis

This technique is used to detect and quantify the expression levels of key proteins in the mTOR signaling pathway, such as phosphorylated-S6 kinase (p-S6K) and phosphorylated-4E-BP1 (p-4E-BP1), which are downstream targets of mTORC1.

mTOR_Pathway PI3K PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Everolimus Everolimus (Reference) Everolimus->mTORC1 THQ 2-Methyl-1,2,3,4- tetrahydroquinolin-5-ol (Hypothesized) THQ->mTORC1

Caption: Hypothesized inhibition of the mTOR signaling pathway.

Protocol:

  • Protein Extraction: Treat cells with the compounds at their IC50 concentrations for a specified time (e.g., 6-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against p-S6K, total S6K, p-4E-BP1, total 4E-BP1, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Data Presentation and Interpretation

The results of the comparative analysis should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Comparative Cytotoxicity (IC50 Values in µM)

CompoundA549 (Lung)MCF-7 (Breast)PC-3 (Prostate)
2-Methyl-1,2,3,4-tetrahydroquinolin-5-olHypothetical ValueHypothetical ValueHypothetical Value
Doxorubicin (Reference)0.5 ± 0.080.8 ± 0.121.2 ± 0.2
Everolimus (Reference)5.2 ± 0.63.5 ± 0.47.8 ± 0.9

Note: The IC50 values for the reference compounds are representative and may vary based on experimental conditions.

Interpretation: The IC50 table will provide a direct comparison of the potency of the investigational compound against the standards across different cancer cell lines. A lower IC50 value indicates higher potency.

Table 2: Summary of Mechanistic Assay Results (at IC50, 24h)

Compound% Apoptotic Cells (Annexin V+)Cell Cycle Arrest Phasep-S6K Expression (Fold Change vs. Control)
2-Methyl-1,2,3,4-tetrahydroquinolin-5-olHypothetical ValueHypothetical PhaseHypothetical Value
Doxorubicin (Reference)45% ± 5%G2/M1.1 ± 0.2
Everolimus (Reference)20% ± 3%G10.2 ± 0.05

Interpretation: This summary table will elucidate the potential mechanism of action. A significant increase in apoptotic cells would suggest an apoptosis-inducing mechanism. A reduction in p-S6K expression would strongly indicate mTOR pathway inhibition, similar to Everolimus.

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for the preclinical evaluation of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol. By employing a multi-assay approach and comparing its performance against well-characterized reference standards, researchers can effectively determine its therapeutic potential, elucidate its mechanism of action, and make informed decisions regarding its future development as a potential anticancer agent. The inherent versatility of the tetrahydroquinoline scaffold suggests that such investigations are a worthy endeavor in the ongoing search for novel cancer therapeutics.[3][7]

References

  • The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. (2021). PubMed. Available at: [Link]

  • Tetrahydroisoquinolines in therapeutics: A patent review (2010-2015). (2016). ResearchGate. Available at: [Link]

  • Exploring Tetrahydroquinoline Derivatives: A New Frontier in Cancer Treatment. (2025). ACS Omega. Available at: [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). MDPI. Available at: [Link]

  • Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. (2018). PubMed. Available at: [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2022). New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of 2-methyl-1,2,3,4-tetrahydroquinolin-4- yl)pyrrolidin-2-ones (3a−g). (2016). ResearchGate. Available at: [Link]

  • The Role of 2-Methyl-1,2,3,4-Tetrahydroquinoline in Advanced Chemical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. (2020). Semantic Scholar. Available at: [Link]

  • View of Synthesis and Biological Activities of New 1,2,3,4- Tetrahydroquinoline Derivatives Using Imino Diels-Alder Reaction. (2020). Indian Journal of Forensic Medicine & Toxicology. Available at: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). PMC. Available at: [Link]

  • Tetrahydroquinoline synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. (2024). MDPI. Available at: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing. Available at: [Link]

  • 2-methyl-1,2,3,4-tetrahydroquinolin-5-ol — Chemical Substance Information. (n.d.). NextSDS. Available at: [Link]

  • CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof. (2011). Google Patents.
  • Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. (2016). PMC. Available at: [Link]

  • Preclinical approach of two novel tetrahydroquinoline derivatives targeting GPER and Bcl-2 for anti-glioblastoma therapy. (2025). PMC. Available at: [Link]

  • 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. (2013). ResearchGate. Available at: [Link]

  • 2-Methyl-1,2,3,4-tetrahydroquinoline. (n.d.). PubChem. Available at: [Link]

Sources

Comparative

Cross-Validation of HPLC-UV and GC-MS Methods for the Quantification of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol: A Senior Application Scientist's Guide

Introduction In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs), their intermediates, and metabolites is non-negotiable. 2-Methyl-1,2,3,4-t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs), their intermediates, and metabolites is non-negotiable. 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol, a quinoline derivative, represents a class of compounds with significant potential in medicinal chemistry.[1][2] The robustness of the analytical methods used to characterize such molecules underpins the integrity of preclinical and clinical data. This guide provides an in-depth comparison and cross-validation of two cornerstone analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this specific analyte.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] When multiple analytical methods are used within a drug development program, it becomes imperative to perform a cross-validation. Cross-validation serves to compare data from two distinct analytical methods, ensuring that the results are comparable and interchangeable.[4] This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the methodological choices, grounded in established regulatory frameworks such as the International Council for Harmonisation (ICH) guidelines.[5][6][7]

Analyte Properties and Initial Analytical Strategy

Analyte: 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol Structure:

The structure features a tetrahydroquinoline core, which provides a UV chromophore, and a polar hydroxyl (-OH) group, along with a secondary amine in the heterocyclic ring. These features dictate our analytical approach:

  • HPLC-UV Suitability: The presence of the aromatic ring makes the molecule suitable for UV detection. Its polarity suggests that Reversed-Phase HPLC (RP-HPLC) would be an effective separation technique. HPLC is well-suited for non-volatile and thermally unstable compounds, making it a robust primary choice.[8][9]

  • GC-MS Suitability & Challenges: Direct analysis by GC-MS is challenging. The polar hydroxyl and amine groups reduce volatility and can lead to poor peak shape and thermal degradation in the hot GC inlet.[9][10] Therefore, a derivatization step to cap these active sites (e.g., silylation) is necessary to increase volatility and thermal stability, enabling reliable GC-MS analysis.[11] While requiring extra sample preparation, GC-MS offers exceptional selectivity and sensitivity due to mass-based detection.[12]

The Principle of Method Cross-Validation

Cross-validation is the process of demonstrating that two different analytical methods provide comparable results for the same set of samples.[4] It is a critical step when:

  • Transferring a method between laboratories.

  • Switching from one validated method to another during a program.

  • Comparing data from different studies that used different analytical techniques.

The goal is to ensure data continuity and consistency, which is a cornerstone of regulatory compliance.[13] This guide will walk through the independent validation of an HPLC-UV and a GC-MS method, followed by the cross-validation experiment to establish their interchangeability.

HPLC-UV Method Development and Validation

Rationale: An RP-HPLC method with a C18 column is the industry workhorse for moderately polar compounds like our analyte.[8][14] The method is developed to be stability-indicating, capable of separating the main analyte from potential degradation products.

Experimental Protocol: HPLC-UV
  • System Preparation: Set up an HPLC system with a UV detector, pump, autosampler, and column oven. Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (35:65 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard & Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

    • Calibration Standards: Prepare a series of standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

    • QC Samples: Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3, 40, 80 µg/mL) from a separate stock solution.

    • Sample Preparation: Dissolve the sample matrix in mobile phase to achieve a concentration within the calibration range and filter through a 0.45 µm syringe filter.

Scientist's Note: The use of 0.1% formic acid in the mobile phase helps to protonate the secondary amine, ensuring a single ionic species and leading to sharp, symmetrical peaks. A C18 column is chosen for its hydrophobic retention of the quinoline ring system.

HPLC Validation Workflow

cluster_0 Method Validation Plan cluster_1 Experimental Execution cluster_2 Reporting Protocol Define Validation Protocol & Acceptance Criteria (ICH Q2) Specificity Specificity / Selectivity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range (5-6 Concentrations) Report Compile Validation Report Specificity->Report Accuracy Accuracy (Spike Recovery, 3 Levels) Linearity->Report Precision Precision (Repeatability & Intermediate) Accuracy->Report Limits LOD & LOQ (Signal-to-Noise or Slope) Precision->Report Robustness Robustness (Vary Flow, Temp, pH) Limits->Report Robustness->Report

Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.

Validation Parameters Summary (Hypothetical Data)
ParameterAcceptance Criterion (ICH Q2)Hypothetical ResultStatus
Specificity No interference at analyte RTPeak pure, no co-elutionPass
Linearity (R²) R² ≥ 0.9950.9992Pass
Range 1 - 100 µg/mL1 - 100 µg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.3%Pass
Precision (%RSD) Repeatability: ≤ 2%Intermediate: ≤ 3%0.8%1.5%Pass
Limit of Quantitation (LOQ) S/N ≥ 101 µg/mLPass
Robustness %RSD of results ≤ 5%All variations passedPass

GC-MS Method Development and Validation

Rationale: To overcome the volatility and thermal stability issues, a derivatization step is introduced. Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective strategy. It converts the -OH and -NH groups to -OTMS and -NTMS, respectively, creating a volatile and thermally stable derivative suitable for GC analysis.

Experimental Protocol: GC-MS
  • Derivatization:

    • Evaporate 100 µL of the sample/standard (in a volatile solvent like acetonitrile) to dryness under a gentle stream of nitrogen.

    • Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine (as a catalyst).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • System Preparation: Set up a GC-MS system. Perform a mass calibration (autotune) as per manufacturer's instructions.

  • Chromatographic & MS Conditions:

    • GC Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[15]

    • Carrier Gas: Helium at 1.2 mL/min (constant flow).

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Use a quantifier ion (e.g., the molecular ion of the derivative) and two qualifier ions for confirmation.

  • Standard & Sample Preparation: Prepare stock solutions and calibration standards as in the HPLC method, using a volatile solvent like acetonitrile. Derivatize all standards, QCs, and samples concurrently.

Scientist's Note: The choice of a DB-5MS column provides a good balance for separating a wide range of derivatized compounds. Operating in SIM mode, rather than full scan, dramatically increases sensitivity and selectivity by focusing the mass spectrometer only on ions of interest, which is ideal for quantitative analysis.

GC-MS Validation Workflow

cluster_0 Method Validation Plan cluster_1 Experimental Execution cluster_2 Reporting Protocol Define Validation Protocol & Acceptance Criteria (ICH Q2) Derivatization Optimize & Validate Derivatization Step Protocol->Derivatization Specificity Specificity (Mass Spectral Purity) Derivatization->Specificity Linearity Linearity & Range Report Compile Validation Report Specificity->Report Accuracy Accuracy Linearity->Report Precision Precision Accuracy->Report Limits LOD & LOQ Precision->Report Limits->Report

Caption: Workflow for GC-MS method validation, including the critical derivatization step.

Validation Parameters Summary (Hypothetical Data)
ParameterAcceptance Criterion (ICH Q2)Hypothetical ResultStatus
Specificity No interfering peaks at specific m/zClean chromatogram, correct ion ratiosPass
Linearity (R²) R² ≥ 0.9950.9995Pass
Range 0.1 - 20 µg/mL0.1 - 20 µg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%98.7% - 101.8%Pass
Precision (%RSD) Repeatability: ≤ 2%Intermediate: ≤ 3%1.1%1.9%Pass
Limit of Quantitation (LOQ) S/N ≥ 100.1 µg/mLPass
Robustness %RSD of results ≤ 5%All variations passedPass

The Cross-Validation Experiment

With both methods independently validated, the final step is to demonstrate their equivalence.

Objective: To confirm that the HPLC-UV and GC-MS methods produce comparable quantitative results for the same samples.

Cross-Validation Experimental Design

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol

For the modern researcher, scientific advancement and safety are inextricably linked. The integrity of our work depends not only on the precision of our experiments but also on the responsible management of the materials...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientific advancement and safety are inextricably linked. The integrity of our work depends not only on the precision of our experiments but also on the responsible management of the materials we use. This guide provides essential, field-tested procedures for the proper disposal of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol, ensuring the safety of laboratory personnel and the protection of our environment. The protocols herein are designed to be a self-validating system, grounded in established safety principles and regulatory standards.

Hazard Profile: Understanding the "Why" Behind the Procedure

Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol is not a benign substance; its disposal protocol is dictated by its specific chemical and toxicological properties. Mismanagement can lead to acute health effects, long-term environmental damage, and regulatory non-compliance.

Based on its classification, this compound presents multiple risks that inform every step of the disposal process.[1][2]

Hazard ClassificationHazard CodeKey Implication for Disposal
Acute Toxicity 4 (Oral, Dermal, Inhalation)H302 + H312 + H332Harmful if ingested, in contact with skin, or inhaled. Mandates use of Personal Protective Equipment (PPE) and containment to prevent exposure.
Skin Irritation 2 H315Causes skin irritation. Requires chemical-resistant gloves and a lab coat to prevent direct contact.
Eye Irritation 2A H319Causes serious eye irritation. Requires tightly fitting safety goggles to protect against splashes or aerosols.
Specific Target Organ Toxicity – Single Exposure 3 (STOT SE 3)H336May cause drowsiness or dizziness. Work must be conducted in a well-ventilated area, preferably a chemical fume hood.
Hazardous to the Aquatic Environment – Chronic 3 H412Harmful to aquatic life with long-lasting effects. Strictly prohibits disposal down the sanitary sewer. [3][4]

The Core Protocol: A Step-by-Step Disposal Workflow

This protocol ensures that 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol waste is handled, segregated, and stored in a manner that is safe, compliant, and logical. The foundation of this process is the principle of waste minimization; researchers should only order and prepare the quantities of chemicals necessary for their work to reduce the volume of waste generated.[5]

Step 1: Donning Personal Protective Equipment (PPE)

Before generating any waste, ensure a complete PPE ensemble is worn. This is your primary defense against exposure.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect for tears or punctures before each use.[6]

  • Eye/Face Protection: Use tightly fitting safety goggles with side shields. A face shield is recommended if there is a significant splash risk.[7][8]

  • Body Protection: A standard laboratory coat is mandatory. For larger quantities, a chemical-resistant apron is advised.[6]

Step 2: Waste Segregation at the Point of Generation

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.[9][10]

  • Designate a Waste Stream: 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol waste is classified as hazardous chemical waste .

  • Collection: Collect all materials contaminated with this compound—including residual solids, solutions, and contaminated items like weigh paper or pipette tips—directly into a designated hazardous waste container.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless their compatibility is confirmed. As a non-halogenated organic compound, it should be segregated from halogenated solvents, strong oxidizers, and inorganic acids.[3][9]

Step 3: Proper Waste Container Management

The integrity and labeling of the waste container are critical for safety and compliance.[11]

  • Select an Appropriate Container: Use a container made of a compatible material (e.g., borosilicate glass or high-density polyethylene) that is in good condition with no cracks or leaks.[9][12] The container must have a secure, threaded cap that can be tightly sealed.

  • Labeling is Paramount: The moment the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste "[11]

    • The full, unabbreviated chemical name: "2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol "[11]

    • An approximate percentage of the contents.

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[9][11] This prevents the release of vapors and protects against spills. Do not leave a funnel in the container opening.[11]

Step 4: Storage in a Satellite Accumulation Area (SAA)

The SAA is the designated location within the laboratory for the temporary storage of hazardous waste.

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[5][11]

  • Containment: Store the waste container in a secondary containment bin or tray to contain any potential leaks.[9]

  • Ullage: Do not overfill the container. A general rule is to leave at least 10% of the volume as headspace (ullage) to allow for vapor expansion.[12]

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for the waste up to the point of collection.

  • Contact EHS: When the waste container is approximately 90% full, or if the project is complete, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[5][11]

  • Never Use Drains: Under no circumstances should this chemical or its containers be disposed of via the sink or general trash. Its aquatic toxicity makes drain disposal a serious environmental violation.[3]

Disposal Process Workflow

The following diagram outlines the logical flow for the proper disposal of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol.

G cluster_prep Preparation cluster_wastegen Waste Generation & Collection cluster_storage Accumulation & Disposal PPE Step 1: Don PPE (Gloves, Goggles, Lab Coat) Prep_Area Prepare Work Area (Fume Hood, Spill Kit) Generate_Waste Experiment Generates Waste Prep_Area->Generate_Waste Segregate Step 2: Segregate Waste (Collect in dedicated container) Generate_Waste->Segregate Container Step 3: Manage Container (Correctly Labeled, Kept Closed) Segregate->Container SAA Step 4: Store in SAA (Secondary Containment) Container->SAA EHS Step 5: Schedule Pickup (Contact EHS when full) SAA->EHS Disposal Final Disposal by EHS EHS->Disposal

Caption: A step-by-step workflow for the safe disposal of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol.

Emergency Procedures: Small Spill Response

In the event of a small, manageable spill within a chemical fume hood:

  • Alert Personnel: Immediately alert colleagues in the vicinity.

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, dry sand, or commercial sorbent pads) to cover and contain the spill.[3] Do not use combustible materials like paper towels.

  • Collect Debris: Carefully sweep or scoop the absorbed material and place it into your designated hazardous waste container.[13]

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

For large spills, or any spill outside of a containment area, evacuate the immediate area and contact your institution's EHS emergency line immediately.

By adhering to this comprehensive disposal guide, you contribute to a culture of safety, ensure regulatory compliance, and protect the integrity of your research environment.

References

  • Hazardous Chemical Waste Management Guidelines . Columbia University Environmental Health & Safety.

  • Laboratory Chemical Waste Management Guidelines . University of Pennsylvania Environmental Health & Radiation Safety.

  • Chemical Waste (Guidance Note) . University of Glasgow Safety & Environmental Protection Services.

  • Chemical Waste Procedures . University of Illinois Division of Research Safety.

  • 2-methyl-1,2,3,4-tetrahydroquinolin-5-ol — Chemical Substance Information . NextSDS.

  • Laboratory Waste Disposal Safety Protocols . National Science Teaching Association (NSTA).

  • Safety Data Sheet for Quinoline, 1,2,3,4-tetrahydro-6-methyl- . Thermo Fisher Scientific.

  • Safety Data Sheet for 1,2,3,4-Tetrahydro-2,2,4-trimethylquinoline . Synthesia.

  • Safety Data Sheet for 2-MethylTHF . Nova Molecular Technologies, Inc.

  • Safety Data Sheet for 8-Methyl-1,2,3,4-tetrahydroquinoline . Thermo Fisher Scientific.

  • Safety Data Sheet for 1,2,3,4-Tetrahydroquinoline . Thermo Fisher Scientific.

  • Safety Data Sheet for MSO+ . Greenbook.

  • 2-methyl-1,2,3,4-tetrahydroisoquinolin-5-amine dihydrochloride — Chemical Substance Information . NextSDS.

  • Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl- . BenchChem.

  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid . BenchChem.

  • Safety Data Sheet . Sigma-Aldrich.

  • Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity . Taylor & Francis Online.

  • Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity . PubMed.

  • para-methyl tetrahydroquinoline, 91-61-2 . The Good Scents Company.

  • Quinoline - Hazardous Substance Fact Sheet . New Jersey Department of Health.

  • Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity | Request PDF . ResearchGate.

  • Selective Electrochemical Oxidation of Tetrahydroquinolines to 3,4-Dihydroquinolones . Royal Society of Chemistry.

  • Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site . PubMed.

  • Synthesis of Quinolines: A Green Perspective . ACS Publications.

  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol . Journal of Chemical and Pharmaceutical Research.

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol. The following protocols ar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol. The following protocols are designed to ensure the safe handling and disposal of this compound, grounded in established safety principles and regulatory guidelines.

Hazard Identification and Risk Assessment

Before handling 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol, a thorough risk assessment is paramount. This compound presents several health hazards that necessitate stringent safety protocols.[1]

Hazard Classifications:

Hazard ClassificationCategorySignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Acute Tox. 3DangerH301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.[2]
Skin IrritationSkin Irrit. 2WarningH315: Causes skin irritation.[1][2]
Eye IrritationEye Irrit. 2AWarningH319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)STOT SE 3WarningH336: May cause drowsiness or dizziness.[1][2]
Hazardous to the Aquatic Environment (Long-term)Aquatic Chronic 3-H412: Harmful to aquatic life with long lasting effects.[1]

Given its toxicological profile, all work with 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol must be conducted in a designated area, with access restricted to authorized personnel.[3]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to minimize exposure risk.[4] The following table outlines the minimum PPE requirements.

PPE CategorySpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[4][5]To prevent skin contact, which can cause irritation and systemic toxicity.[1][2]
Eye/Face Protection Tightly fitting safety goggles with side shields. A face shield should be used when there is a splash hazard.[4][5][6]To protect against splashes that can cause serious eye irritation.[1][2]
Skin and Body Protection Laboratory coat. For larger quantities or potential for significant exposure, wear chemical-resistant clothing.[4][5][6]To prevent contamination of personal clothing and skin.
Respiratory Protection Use only in a well-ventilated area, preferably a certified chemical fume hood.[4][6] If dust or aerosols are generated and a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[6]To prevent inhalation, which can lead to acute toxicity and respiratory irritation.[1][2]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical for minimizing the risk of exposure and ensuring experimental integrity.

Preparation
  • Designated Area: All work with 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol must be conducted in a designated area, such as a chemical fume hood.[4] Ensure that an emergency eyewash station and safety shower are readily accessible.[6]

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are within reach.

  • Pre-use Inspection: Inspect all PPE for damage before use. Ensure gloves are free of tears or punctures.[5]

Handling
  • Weighing and Transferring: Handle the compound as a solid to minimize the generation of dust. If possible, use a containment system such as a glove box or a ventilated balance enclosure.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent with stirring to prevent splashing.[7]

  • General Practices:

    • Do not pipette by mouth; use only mechanical pipetting devices.[8]

    • Perform all procedures carefully to minimize the creation of splashes or aerosols.[8]

    • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7][8]

    • Keep the work area clean and decontaminate surfaces after each use.[8][9]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][11]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6]

  • The storage area should be secure and accessible only to authorized personnel.[7]

Spill Management and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Cleanup
  • Evacuate: Evacuate all non-essential personnel from the area.[12]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or earth.[13] Do not use combustible materials like paper towels without appropriate precautions.

  • Collect: Carefully sweep or shovel the absorbed material into a suitable, labeled container for hazardous waste disposal.[12][14]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[9]

First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][10]

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][10]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[10][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Disposal Plan

All waste materials contaminated with 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol must be treated as hazardous waste.[14]

  • Waste Collection: Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in clearly labeled, sealed containers.[14]

  • Disposal: Dispose of hazardous waste through a licensed waste disposal contractor, in accordance with all local, state, and federal regulations.[6][10] Do not dispose of it down the drain or in the general trash.

Workflow Visualization

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep1 Risk Assessment prep2 Don PPE prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 handle1 Weighing/Transfer prep3->handle1 handle2 Experimentation handle1->handle2 clean1 Decontaminate Work Surfaces handle2->clean1 clean2 Segregate Waste clean1->clean2 clean3 Doff PPE clean2->clean3 disp1 Label Hazardous Waste clean2->disp1 clean4 Wash Hands clean3->clean4 disp2 Store in Designated Area disp1->disp2 disp3 Arrange for Pickup disp2->disp3

Caption: Safe handling workflow for 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol.

References

  • 2-methyl-1,2,3,4-tetrahydroquinolin-5-ol — Chemical Substance Information. NextSDS. [Link]

  • Safety Data Sheet. Nova Molecular. [Link]

  • What are the Health and Safety Guidelines for Using Amines?. AECI. [Link]

  • 2-Methyl-1,2,3,4-tetrahydroquinoline. PubChem. [Link]

  • Safety Data Sheet - 1,2,3,4-Tetrahydro-2,2,4-trimethylquinoline. Synthesia. [Link]

  • Laboratory Safety Guidelines. ETH Zurich. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. [Link]

  • Tetrahydro-2-methylquinoline — Chemical Substance Information. NextSDS. [Link]

  • Quinoline for Synthesis Material Safety Data Sheet. Techno PharmChem. [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies. [Link]

  • Guidelines for Safe Laboratory Practices. NextGen Protocols. [Link]

  • Personal Protective Equipment (PPE) for Working with Oxidizing Agents. Caluanie Muelear Oxidize. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol
Reactant of Route 2
2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol
© Copyright 2026 BenchChem. All Rights Reserved.